Halicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBNZBOOHHVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474254 | |
| Record name | Halicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40045-50-9 | |
| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Halicin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Halicin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth examination of Halicin's core mechanism of action against Gram-positive bacteria, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular processes and experimental workflows.
Core Mechanism of Action: Disruption of the Proton Motive Force
The primary bactericidal activity of this compound is attributed to its ability to disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane. The PMF is a crucial electrochemical gradient essential for vital cellular processes in bacteria, including ATP synthesis, nutrient transport, and motility. Unlike many conventional antibiotics that target specific enzymes or cellular components, this compound's targeting of the highly conserved PMF makes the development of resistance more challenging.
The mechanism involves the dissipation of the transmembrane electrochemical gradient, which is composed of two key elements: the pH gradient (ΔpH) and the electrical potential (ΔΨ). This compound is believed to interfere with this gradient, potentially through complexation with iron, leading to a collapse of the PMF. This disruption inhibits ATP synthesis and other essential cellular functions, ultimately resulting in bacterial cell death. This mode of action is effective even against metabolically repressed or quiescent bacteria, such as those found in biofilms.
Quantitative Efficacy Data
This compound exhibits potent activity against a variety of Gram-positive bacteria, including clinically relevant and multidrug-resistant strains like Staphylococcus aureus (including MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies.
Table 1: MIC of this compound Against Staphylococcus aureus
| Strain | MIC (µg/mL) | Reference |
| S. aureus ATCC® 29213™ | 32 | |
| S. aureus ATCC BAA-977 | 16 | |
| S. aureus (Methicillin-Resistant) | 8 | |
| S. aureus ATCC 29213 (for resistance study) | 8 (initial) |
Table 2: MIC of this compound Against Other Gram-Positive Bacteria
| Strain | MIC (µg/mL) | Reference |
| Clostridioides difficile | Effective (murine model) | |
| Mycobacterium tuberculosis | Effective (in vitro) | |
| Streptococcus suis (MIC₉₀) | 16 |
Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.
Key Experimental Protocols
Elucidating this compound's mechanism of action requires specific assays to measure its effects on bacterial membrane potential and energy production.
Protocol: Measurement of Bacterial Membrane Potential
This protocol describes the use of a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine iodide [DiSC₃(5)], to assess changes in bacterial membrane potential. The dye's fluorescence is quenched upon accumulation in cells with a high membrane potential; depolarization leads to dye release and a subsequent increase in fluorescence.
Methodology:
-
Cell Preparation:
-
Harvest bacterial cells in the early-mid logarithmic growth phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with an appropriate assay buffer (e.g., PBS).
-
Resuspend the cells in the assay buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.
-
-
Dye Loading:
-
Add the voltage-sensitive dye (e.g., DiSC₃(5)) to the cell suspension at a final concentration of 1-5 µM.
-
Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a cuvette or microplate.
-
Record the baseline fluorescence using a fluorometer or plate reader (e.g., excitation/emission wavelengths appropriate for the dye).
-
Add this compound at the desired concentration and immediately begin kinetic measurements, recording fluorescence intensity over time.
-
As a positive control for depolarization, a proton ionophore like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used.
-
-
Data Analysis:
-
Calculate the percentage increase in fluorescence relative to the baseline and untreated controls. A significant increase upon addition of this compound indicates membrane depolarization.
-
Protocol: Quantification of Intracellular ATP Levels
This protocol uses a luciferase-based bioluminescence assay to quantify the effect of this compound on intracellular ATP concentrations, a direct indicator of cellular energy status.
Methodology:
-
Cell Culture and Treatment:
-
Grow bacterial cultures to the desired growth phase and OD.
-
Expose the bacterial cells to various concentrations of this compound for a defined period. Include an untreated control.
-
-
ATP Extraction:
-
Lyse the bacterial cells to release intracellular ATP. Various agents can be used, such as detergents (e.g., dodecyltrimethylammonium bromide) or solvents (e.g., dimethylsulfoxide).
-
-
Bioluminescence Assay:
-
Add the cell lysate to a reaction mixture containing luciferin and luciferase enzyme.
-
The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent reaction, producing light.
-
Immediately measure the light output (luminescence) using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Use the standard curve to determine the ATP concentration in the bacterial lysates.
-
Express the results as the amount of ATP per cell number or total protein concentration. A decrease in ATP levels in this compound-treated cells compared to the control indicates impaired energy production.
-
Visualizing the Research Workflow
The discovery and characterization of a novel antibiotic like this compound follows a structured experimental workflow. The diagram below illustrates the logical progression from initial screening to detailed mechanism of action studies.
Conclusion
References
The Dawn of a New Antibiotic Era: An In-depth Technical Guide to the In Silico Discovery and Validation of Halicin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the computational discovery, mechanism of action, and rigorous experimental validation of Halicin, offering detailed data and protocols for the scientific community.
The In Silico Discovery Engine: A Deep Learning Approach
The identification of this compound was made possible by a deep neural network, specifically a type of graph convolutional neural network, trained to predict antibacterial activity based on molecular structure. This approach circumvents human bias towards familiar chemical scaffolds, enabling the identification of unconventional candidates like this compound.
The Discovery Workflow
The computational pipeline began with training a deep learning model on a curated dataset of molecules to recognize chemical features associated with bactericidal activity. Once trained, the model was unleashed on large chemical libraries to screen for novel candidates.
-
Model Training: The neural network was trained on a dataset of approximately 2,335 molecules, comprising both known antibiotics and other compounds. The model learned to associate specific molecular substructures with the ability to inhibit the growth of Escherichia coli. The input for the model represents molecules as graphs, where atoms are nodes and bonds are edges, allowing it to learn a rich representation of molecular structure.
-
Screening Chemical Libraries: The trained model was then used to screen a library of over 6,000 compounds in the Drug Repurposing Hub. This library contains compounds that have been investigated for various human uses. The model assigned a prediction score to each molecule, indicating its likelihood of possessing antibacterial properties.
-
Candidate Selection: this compound emerged as a top-scoring candidate with high predicted antibacterial activity but a structure significantly different from conventional antibiotics. This dissimilarity was a key selection criterion, increasing the probability of a novel mechanism of action.
-
Extended Screening: The model was further applied to screen over 100 million molecules from the ZINC15 database, a massive collection of commercially available compounds. This larger screen, completed in just three days, identified 23 additional candidates.
Mechanism of Action: Disrupting the Proton Motive Force
This compound exhibits a novel mechanism of action that is distinct from most conventional antibiotics. This unique approach makes it a formidable agent against which bacteria may struggle to develop resistance.
The primary efficacy of this compound is attributed to its ability to dissipate the proton motive force (PMF) across the bacterial cell membrane. The PMF is a crucial electrochemical gradient that bacteria use for essential functions, including ATP synthesis, nutrient transport, and motility. This compound is believed to complex with iron (Fe³⁺), which disrupts the transmembrane pH gradient (the ΔpH component of the PMF). This collapse of the gradient leads to the depletion of ATP, ultimately resulting in bacterial cell death. Because the PMF is a highly conserved and fundamental process, it is a difficult target for bacteria to alter through mutation, thus lowering the propensity for resistance development.
Experimental Validation and Quantitative Data
Following its in silico identification, this compound underwent rigorous experimental testing to validate its antibacterial properties and assess its efficacy both in vitro and in vivo.
Data Presentation
The antibacterial activity of this compound has been quantified against a wide range of bacterial species, including several multidrug-resistant (MDR) strains. The key metrics are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 16 - 32 | |
| Escherichia coli | Clinical Isolates | 4 - 16 | |
| Staphylococcus aureus | ATCC BAA-977 | 16 | |
| Staphylococcus aureus | ATCC 29213 | 32 | |
| Staphylococcus aureus (MRSA) | ATCC 33592 | 2 | |
| Staphylococcus aureus (MRSA) | USA300 | 4 | |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 2 - 4 | |
| Acinetobacter baumannii | ATCC BAA-747 | 128 | |
| Acinetobacter baumannii | MDR 3086 | 256 | |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 | |
| Pseudomonas aeruginosa | - | >256 (Inactive) |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Species | Strain | This compound Conc. (µg/mL) | Zone Diameter (mm) | Reference |
| Staphylococcus aureus | BAA-977 | 128 | 29 | |
| Escherichia coli | ATCC 25922 | 128 | 20 | |
| Acinetobacter baumannii | ATCC BAA-747 | 128 | 20 | |
| Acinetobacter baumannii | MDR 3086 | 256 | 22 |
Table 3: Toxicity Data for this compound
| Test Type | Animal Model | LD₅₀ Value | Reference |
| Acute Oral Toxicity | Mice | 2018.3 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the validation of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from methodologies described in the literature.
-
Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 256 µg/mL down to 0.125 µg/mL.
-
Bacterial Inoculum Preparation: Inoculate a single bacterial colony into a suitable broth and incubate until it reaches the logarithmic growth phase. Dilute the bacterial suspension to achieve a final concentration of approximately 1 x 10⁶ Colony-Forming Units/mL (CFU/mL) in each well of the microtiter plate.
-
Incubation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no drug) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours with continuous shaking.
-
Result Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Zone of Inhibition Assay (Disk Diffusion)
This protocol is based on standard disk diffusion methods.
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Bacterial Lawn: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Evenly spread the inoculum over the entire surface of the agar plate to create a bacterial lawn.
-
Disc Impregnation: Impregnate sterile paper discs with known concentrations of this compound solution (e.g., ranging from 16 to 256 µg/mL).
-
Disc Placement and Incubation: Aseptically place the impregnated discs onto the surface of the inoculated agar plate. Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of no growth around each disc in millimeters (mm).
Protocol 3: In Vivo Mouse Infection Model (Topical A. baumannii)
This protocol is a generalized representation of the in vivo studies performed.
-
Infection: Induce a skin infection in mice with a multidrug-resistant strain of A. baumannii.
-
Treatment: After a set period to allow the infection to establish, topically apply an ointment containing a specified concentration of this compound to the infected area.
-
Monitoring and Evaluation: Monitor the mice over a period (e.g., 24 hours) and assess the bacterial load at the infection site. The effectiveness of the treatment is determined by the reduction in bacterial count compared to an untreated control group.
Conclusion and Future Directions
The discovery of this compound represents a paradigm shift in antibiotic research, powerfully demonstrating that artificial intelligence can dramatically accelerate the identification of novel drug candidates. Its broad-spectrum activity against numerous MDR pathogens, including C. difficile and A. baumannii, combined with a unique mechanism of action that has a low propensity for inducing resistance, makes it a highly promising candidate.
References
Halicin's Efficacy Against ESKAPE Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Halicin exhibits a novel mechanism of action that differs from most conventional antibiotics. It disrupts the proton motive force (PMF) across the bacterial cell membrane. This electrochemical gradient is crucial for essential cellular processes, including ATP synthesis, nutrient uptake, and motility. By dissipating the transmembrane pH gradient, this compound effectively short-circuits the cell's energy production, leading to rapid cell death. This unique mechanism is thought to contribute to its broad-spectrum activity and the low propensity for resistance development.
Caption: Proposed mechanism of action of this compound.
Spectrum of Activity: Quantitative Data
The following tables summarize the in vitro activity of this compound against the ESKAPE pathogens, primarily reported as Minimum Inhibitory Concentrations (MICs). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Enterococcus faecium
| Strain(s) | MIC (µg/mL) | Reference(s) |
| Various strains | 4 - 8 |
Staphylococcus aureus
| Strain(s) | MIC (µg/mL) | Reference(s) |
| ATCC 29213 (MSSA) | 2 | |
| ATCC 33592 (MRSA) | 2 | |
| USA300 (MRSA) | 4 | |
| Mu3 (hVISA) | 2 | |
| Mu50 (VISA) | 1 | |
| Clinical MRSA isolates (10 strains) | 2 - 4 | |
| ATCC BAA-977 | 16 | |
| ATCC 29213 | 32 | |
| Xen-36 | ~6.5 (25 µM) | |
| ATCC 29213 (resistance development study) | 8 (initial) |
Klebsiella pneumoniae
| Strain(s) | MIC (µg/mL) | Reference(s) |
| Clinical isolates (A453, A454, A372) | 64 | |
| Clinical isolate (S38) | 32 |
Acinetobacter baumannii
| Strain(s) | MIC (µg/mL) | Reference(s) |
| ATCC BAA-747 | 128 | |
| MDR 3086 | 256 | |
| Clinical isolates (A101, A144, S85, S29, A341, A165) | 32 | |
| Clinical isolates (A272, S88, A166) | 64 |
In vivo, a this compound-containing ointment completely cleared infections in mice caused by a pan-resistant strain of A. baumannii within 24 hours.
Pseudomonas aeruginosa
This compound has consistently demonstrated a lack of significant activity against Pseudomonas aeruginosa. This is attributed to the low permeability of its outer membrane, which limits the intracellular accumulation of the drug.
| Strain(s) | MIC (µg/mL) | Reference(s) |
| Various isolates | >100 | |
| Isolate A152 | No activity up to 256 |
Enterobacter species
| Strain(s) | MIC (µg/mL) | Reference(s) |
| Enterobacter cloacae (clinical isolates) | 64 |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature for evaluating this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the most common method used to determine the in vitro susceptibility of bacteria to a given antimicrobial agent.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 20 mg/mL). Aliquots are stored at -20°C and protected from light.
-
Bacterial Inoculum Preparation:
-
Bacterial isolates are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth or Nutrient Broth) at 37°C.
-
The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted (e.g., to 1 x 10⁶ CFU/mL) in the appropriate broth for the assay.
-
-
Assay Plate Preparation:
-
A serial twofold dilution of this compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth. The final concentrations may range from 256 µg/mL down to 0.125 µg/mL.
-
The diluted bacterial inoculum is added to each well containing the this compound dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Positive (bacteria with no drug) and negative (broth only) controls are included on each plate.
-
-
Incubation and Reading:
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Growth can be assessed visually or by using a growth indicator like triphenyl-tetrazolium chloride (TTC), which turns red in the presence of microbial growth.
-
Caption: Standard workflow for MIC determination.
In Vivo Efficacy Models
-
Murine Skin Infection Model (A. baumannii):
-
Mice are infected with a pan-resistant strain of A. baumannii.
-
A topical ointment containing this compound is applied to the infection site.
-
The infection is monitored over a period (e.g., 24 hours) to assess the clearance of the bacteria.
-
-
C. elegans Infection Model (S. aureus):
-
Caenorhabditis elegans nematodes are infected with MRSA (e.g., USA300 strain).
-
Infected nematodes are treated with this compound at various concentrations (e.g., 1x and 2x MIC).
-
The survival of the nematodes is monitored over several days, and survival curves are generated to determine the in vivo efficacy of this compound.
-
Conclusion
This compound demonstrates significant promise as a broad-spectrum antibiotic with potent activity against a majority of the ESKAPE pathogens, including numerous multidrug-resistant strains. Its efficacy is particularly notable against Enterococcus faecium, Staphylococcus aureus (including MRSA), Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter species. The consistent lack of activity against Pseudomonas aeruginosa highlights the challenge of outer membrane permeability for this particular pathogen. The unique mechanism of action, which targets the proton motive force, is a key advantage that may slow the development of resistance. Further research, including pharmacokinetic, pharmacodynamic, and toxicity studies, is essential to fully evaluate its clinical potential for treating infections caused by these critical pathogens.
References
- 1. Antibiotics: this compound is a New Class of Antibiotics discovered by Artificial Intelligence - Buxton Osteopathy [buxtonosteopathy.co.uk]
- 2. news-medical.net [news-medical.net]
- 3. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
Halicin's Molecular Onslaught: A Technical Guide to its Targets in E. coli
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Primary Molecular Target: Proton Motive Force (PMF)
Unlike conventional antibiotics that typically target specific enzymes or cellular structures, Halicin's lethality stems from its ability to dissipate the proton motive force across the bacterial inner membrane. The PMF is an electrochemical gradient essential for bacterial survival, powering critical cellular processes.
2.1 Components and Function of the PMF in E. coli The PMF is composed of two interdependent gradients:
-
The electrical potential gradient (Δψ): The difference in charge across the membrane.
-
The transmembrane pH gradient (ΔpH): The difference in proton concentration across the membrane.
This stored energy is harnessed by E. coli to drive a multitude of essential functions, including:
-
ATP Synthesis: The F1Fo-ATP synthase enzyme utilizes the proton flow to generate ATP, the cell's primary energy currency.
-
Nutrient Uptake: Symporters and antiporters use the gradient to transport essential molecules into the cell.
-
Motility: The bacterial flagellar motor is directly powered by the influx of protons.
-
Protein Secretion and Stress Responses.
2.2 this compound's Mechanism of PMF Disruption Studies suggest that this compound's primary mechanism involves the dissipation of the ΔpH component of the PMF. The proposed mechanism involves the sequestration and transport of iron ions. This compound is believed to form complexes with ferric iron (Fe³⁺), which then act as protonophores, shuttling protons across the bacterial membrane and collapsing the transmembrane pH gradient. This disruption of the electrochemical gradient leads to a catastrophic failure of cellular bioenergetics.
Cellular Consequences of PMF Collapse
The disruption of the PMF by this compound triggers a cascade of events leading to rapid cell death.
-
ATP Depletion: With the collapse of the proton gradient, ATP synthase can no longer produce ATP, leading to a severe energy deficit within the cell.
-
Metabolic Shutdown: The lack of energy and disruption of transport systems halts essential metabolic processes.
-
Cell Death: The inability to maintain cellular homeostasis and energy production results in bacterial death.
Quantitative Data: In Vitro Efficacy
The potency of this compound against E. coli has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
| E. coli Strain | MIC (μg/mL) | Reference |
| ATCC® 25922™ | 16 | |
| ATCC 25922 | 32 | |
| Clinical Isolates (36 strains) | 4 - 16 | |
| Sulfonamide-resistant isolates | 16 - 32 | |
| ATCC 25922 | 32 |
Experimental Protocols
The following sections detail the methodologies employed to elucidate this compound's mechanism of action and quantify its antibacterial activity.
5.1 Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This standard method is used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.
-
Bacterial Culture Preparation: An overnight culture of E. coli is grown in Luria Broth (LB) or Mueller Hinton Broth (MHB). The suspension is then diluted to a standardized concentration, typically 0.5 McFarland turbidity, and further diluted for inoculation.
-
Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations (e.g., 0.125 to 128 μg/mL).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.
5.2 Proton Motive Force (PMF) Disruption Assay While specific protocols from the initial this compound discovery are proprietary, a general approach to confirm PMF disruption involves measuring its components (Δψ and ΔpH).
-
Fluorescent Dyes: Use potential-sensitive dyes (e.g., DiSC3(5)) to measure Δψ and pH-sensitive fluorescent proteins (e.g., pHluorin) or dyes (e.g., BCECF-AM) to measure intracellular and extracellular pH.
-
Experimental Setup: Treat mid-logarithmic phase E. coli cells with varying concentrations of this compound.
-
Measurement: Use a fluorometer or fluorescence microscope to measure the fluorescence intensity changes over time.
-
Analysis: A decrease in the fluorescence signal corresponding to Δψ and a collapse of the pH gradient (intracellular pH approaching extracellular pH) upon addition of this compound would confirm PMF dissipation.
-
Controls: Use known PMF uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control.
5.3 Resistance Development Assay This experiment assesses the potential for bacteria to develop resistance to a drug over time.
-
Serial Passage: E. coli is cultured in a liquid medium containing a sub-lethal concentration of this compound.
-
Daily Dilution: Each day, a small volume of the culture is transferred to a fresh medium containing the drug. This process is repeated for an extended period (e.g., 30 days).
-
MIC Monitoring: Periodically, the MIC of the passaged bacterial population is determined to see if it has increased.
-
Comparison: The rate and magnitude of resistance development are compared to a control antibiotic known to readily select for resistant mutants, such as ciprofloxacin.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Proposed mechanism of action for this compound in E. coli.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical relationship from PMF disruption to cell death.
Conclusion and Future Directions
This compound represents a paradigm shift in antibiotic discovery, demonstrating the power of AI to identify novel therapeutic candidates with unconventional mechanisms. Its primary molecular target in E. coli is the proton motive force, a conserved and essential feature of bacterial bioenergetics. By disrupting this fundamental process, this compound achieves potent bactericidal activity with a low propensity for resistance development. While preclinical studies are highly promising, significant research is still required. Further investigations into its pharmacokinetic and pharmacodynamic profiles are essential, as early studies suggest poor absorption and rapid elimination. Ultimately, human clinical trials will be necessary to establish the safety and therapeutic efficacy of this compound for treating bacterial infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Safety and efficacy evaluation of this compound as an effective drug for inhibiting intestinal infections [frontiersin.org]
- 3. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. medindia.net [medindia.net]
- 5. news-medical.net [news-medical.net]
Halicin: A Technical Guide to an AI-Discovered Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant pathogens poses a critical threat to global health. In a landmark demonstration of artificial intelligence's potential in drug discovery, researchers identified Halicin, a molecule with potent and broad-spectrum antibacterial activity. Originally investigated as a c-Jun N-terminal kinase (JNK) inhibitor for diabetes, this compound was repurposed after a deep learning model predicted its antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, unique mechanism of action, and the experimental methodologies used to validate its efficacy.
Chemical Structure and Physicochemical Properties
This compound, formerly known as SU-3327, is a heterocyclic compound containing thiazole and thiadiazole rings.[2][3] Its chemical identity and properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine[1] |
| CAS Number | 40045-50-9 |
| Molecular Formula | C₅H₃N₅O₂S₃ |
| SMILES | C1=C(SC(=N1)SC2=NN=C(S2)N)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) |
Physicochemical Data
| Property | Value | Source |
| Molar Mass | 261.29 g·mol⁻¹ | |
| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL | |
| logP (Predicted) | 1.01 - 1.93 | |
| Water Solubility (Predicted) | 1.01 mg/mL | |
| pKa (Strongest Basic, Predicted) | -0.22 |
Mechanism of Action
This compound exhibits a novel bactericidal mechanism that is distinct from most conventional antibiotics. It disrupts the ability of bacteria to maintain their proton motive force (PMF), an essential electrochemical gradient across the cell membrane required for ATP synthesis, nutrient transport, and motility.
Specifically, this compound is proposed to selectively dissipate the pH gradient (ΔpH) component of the PMF. This action is believed to be mediated by its ability to sequester iron, interfering with the cell's capacity to regulate pH balance. The collapse of the transmembrane electrochemical gradient leads to a rapid depletion of cellular ATP, culminating in cell death. This unique mechanism makes it difficult for bacteria to develop resistance through common pathways, such as single-point mutations.
Figure 1: Signaling pathway of this compound's mechanism of action.
Antibacterial Spectrum and Efficacy
This compound demonstrates broad-spectrum activity against a wide range of bacterial pathogens, including many multidrug-resistant (MDR) strains designated as high-priority threats by the World Health Organization. Notably, it is effective against Clostridioides difficile, carbapenem-resistant Acinetobacter baumannii, and Mycobacterium tuberculosis. However, it shows limited to no activity against the lung pathogen Pseudomonas aeruginosa.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound against various bacterial strains as reported in the literature.
| Bacterial Species | Strain | MIC (μg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Staphylococcus aureus | ATCC 29213 | 32 |
| Acinetobacter baumannii | ATCC BAA-747 | 128 |
| A. baumannii (MDR Isolate) | 3086 | 256 |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 |
| Carbapenem-resistant Enterobacteriaceae | - | 1 - 10 |
Experimental Protocols
AI-Driven Discovery of this compound
The identification of this compound as an antibiotic was a multi-stage computational process pioneered by researchers at MIT.
-
Model Training: A directed-message passing deep neural network (D-MPNN), a type of graph neural network, was trained on a dataset of approximately 2,500 molecules (including FDA-approved drugs and natural products). Each molecule was empirically tested for its ability to inhibit the growth of Escherichia coli and labeled as either an active "hit" or inactive. The model learned to predict the probability of growth inhibition based on molecular structure.
-
Model Optimization: The model's predictive accuracy was enhanced by augmenting the learned representations with molecular features computed by the RDKit toolkit. An ensemble of classifiers was used to improve robustness.
-
In Silico Screening: The trained model was used to screen large digital chemical libraries.
-
Drug Repurposing Hub: Screening of ~6,000 compounds led to the identification of this compound (SU-3327) as a top candidate with a chemical structure distinct from known antibiotics.
-
ZINC15 Database: A subsequent screen of over 100 million molecules from the ZINC15 database identified further novel antibacterial candidates in just three days.
-
Broth Microdilution for MIC Determination
The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compound: this compound is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial strains are grown overnight in a suitable broth at 37°C. The culture is then diluted and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
MIC Reading: Following incubation, the plates are inspected for visible bacterial growth (e.g., turbidity or a cell pellet). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
In Vivo Efficacy Models
The therapeutic potential of this compound was assessed in murine infection models.
-
A. baumannii Skin Infection: A topical ointment containing this compound was applied to skin wounds on mice infected with a pan-resistant strain of A. baumannii. The treatment resulted in the complete clearance of the infection within 24 hours.
-
C. difficile Intestinal Infection: Oral administration of this compound was effective in reducing the fecal bacterial load in a mouse model of C. difficile infection.
Conclusion and Future Directions
This compound represents a paradigm shift in antibiotic discovery, demonstrating that deep learning can rapidly and cost-effectively identify structurally novel antibacterial compounds from vast chemical spaces. Its unique mechanism of action, which circumvents common resistance pathways, and its efficacy against high-priority MDR pathogens make it a promising clinical candidate. While preclinical studies have shown low toxicity and potent activity, further research, including comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies and human clinical trials, is necessary to fully evaluate its safety and therapeutic utility in patients. The success of this compound paves the way for the continued application of AI to accelerate the discovery of the next generation of antibiotics.
References
"early research on SU-3327 as a JNK inhibitor"
An In-depth Technical Guide to the Early Research of SU-3327 as a JNK Inhibitor
Introduction
SU-3327, later more widely known as Halicin, is a small molecule that was initially investigated as an inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] The early research, conducted around 2009 by researchers at the Burnham Institute for Medical Research, focused on its potential as a therapeutic agent for type-2 diabetes, a disease state associated with up-regulated JNK activity.[1] While development for this indication was discontinued due to poor clinical results, the initial studies provided a foundation for its mechanism as a kinase inhibitor. This compound was later famously rediscovered in 2019 by an artificial intelligence model as a potent, broad-spectrum antibiotic with a novel mechanism of action. This guide focuses on the core findings of the early research into SU-3327 as a JNK inhibitor.
Quantitative Data Summary
The inhibitory activity of SU-3327 against JNK and its downstream effects were quantified in several key assays. The data from these early studies is summarized below.
| Target/Process | Assay Type | Metric | Value | Reference |
| c-Jun N-terminal kinase (JNK) | Kinase Assay (e.g., TR-FRET) | IC₅₀ | 0.7 µM | |
| JNK-JIP Protein-Protein Interaction | Interaction Assay | IC₅₀ | 239 nM | |
| TNF-α Stimulated c-Jun Phosphorylation | Cell-based Assay | EC₅₀ | 6.23 µM |
Mechanism of Action as a JNK Inhibitor
SU-3327 functions as a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase. This mechanism implies that SU-3327 binds to the JNK enzyme in a manner that competes with its protein substrates, such as the transcription factor c-Jun. Furthermore, SU-3327 was shown to be a potent inhibitor of the protein-protein interaction between JNK and its scaffold protein, JNK Interacting Protein (JIP). By disrupting this interaction, SU-3327 effectively blocks the efficient phosphorylation of JNK substrates, thereby inhibiting the downstream signaling cascade.
The selectivity of SU-3327 is a key characteristic, with studies demonstrating that it is less active against other kinases in related signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) and Akt.
JNK Signaling Pathway and SU-3327 Inhibition
The following diagram illustrates the canonical JNK signaling pathway, activated by stress stimuli like Tumor Necrosis Factor-alpha (TNF-α), and indicates the points of inhibition by SU-3327.
Caption: JNK signaling cascade and points of inhibition by SU-3327.
Experimental Protocols
While the original publications are not fully detailed in the available excerpts, the quantitative data implies the use of standard biochemical and cell-based assays. The methodologies for these key experiments are outlined below.
JNK Kinase Inhibition Assay (Time-Resolved FRET)
This assay is commonly used to measure the direct inhibitory effect of a compound on kinase activity.
-
Objective: To determine the IC₅₀ value of SU-3327 for JNK.
-
Principle: A FRET (Förster Resonance Energy Transfer)-based assay measures the phosphorylation of a specific JNK substrate peptide. The assay uses a europium-labeled anti-phospho-serine/threonine antibody (donor) and a biotinylated substrate peptide that binds to a streptavidin-allophycocyanin (APC) conjugate (acceptor). When the substrate is phosphorylated by JNK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Methodology:
-
Recombinant human JNK enzyme is incubated with varying concentrations of SU-3327 (typically in DMSO, with a final concentration ≤1%) in a kinase reaction buffer.
-
The kinase reaction is initiated by adding ATP and the biotinylated JNK substrate peptide (e.g., a c-Jun-derived peptide).
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-APC).
-
After an incubation period to allow for antibody binding, the plate is read on a microplate reader capable of TR-FRET detection (measuring emission at two wavelengths).
-
The ratio of the acceptor to donor emission is calculated, and the results are plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based c-Jun Phosphorylation Assay
This assay measures the ability of the compound to inhibit JNK activity within a cellular context.
-
Objective: To determine the EC₅₀ value of SU-3327 for the inhibition of c-Jun phosphorylation.
-
Principle: Cells are stimulated with an agent like TNF-α to activate the JNK pathway. The level of phosphorylated c-Jun (the primary substrate of JNK) is then measured, typically using an ELISA-based method or Western blotting.
-
Methodology:
-
Human cells (e.g., HeLa or HepG2) are seeded in multi-well plates and grown overnight.
-
Cells are pre-incubated with various concentrations of SU-3327 for a set period (e.g., 1-2 hours).
-
The JNK pathway is then stimulated by adding TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
The stimulation is stopped, and the cells are lysed to extract cellular proteins.
-
The concentration of phosphorylated c-Jun in the cell lysate is quantified using a sandwich ELISA kit or visualized by Western blot using an antibody specific to phospho-c-Jun.
-
The results are normalized to the total amount of protein or a housekeeping protein and plotted against the SU-3327 concentration to calculate the EC₅₀ value.
-
Experimental Workflow
The general workflow for identifying and characterizing a JNK inhibitor like SU-3327 follows a standard drug discovery cascade.
References
"repurposing Halicin for antibiotic applications"
An In-depth Technical Guide to Repurposing Halicin for Antibiotic Applications
Introduction: The Emergence of this compound
This compound (formerly known as SU-3327) is a small molecule that was initially investigated as a c-Jun N-terminal kinase (JNK) inhibitor for the treatment of diabetes. However, its trajectory in drug development took a significant turn with the application of deep learning in antibiotic discovery. Researchers at MIT utilized a deep neural network to screen a library of over 2,300 molecules for antibacterial properties against Escherichia coli. This compound emerged as a potent hit with a novel mechanism of action, distinct from existing antibiotics. This discovery highlighted the potential of artificial intelligence in identifying new therapeutic uses for existing compounds, a process known as drug repurposing.
This guide provides a comprehensive technical overview of this compound's antibiotic properties, including its mechanism of action, spectrum of activity, and the experimental protocols required for its investigation.
Mechanism of Action: Disruption of the Proton Motive Force
Unlike many traditional antibiotics that target specific cellular processes like DNA replication or cell wall synthesis, this compound exhibits a unique bactericidal mechanism by disrupting the proton motive force (PMF) across the bacterial cell membrane. The PMF is an electrochemical gradient generated by pumping protons across the membrane, and it is crucial for vital cellular functions in bacteria, including:
-
ATP Synthesis: The flow of protons back into the cell drives ATP synthase to produce ATP, the primary energy currency of the cell.
-
Flagellar Motion: The rotation of bacterial flagella is powered by the PMF.
-
Nutrient Uptake and Efflux of Waste: Many transport systems rely on the PMF to move molecules across the cell membrane.
By dissipating the PMF, this compound effectively shuts down these essential processes, leading to rapid cell death. This non-specific mode of action is also thought to be responsible for the low propensity of bacteria to develop resistance to this compound.
Below is a diagram illustrating the proposed mechanism of action.
Spectrum of Activity and Efficacy
This compound has demonstrated a broad spectrum of activity against numerous bacterial pathogens, including several multidrug-resistant (MDR) strains that are of significant clinical concern.
In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the MIC values of this compound against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.5 - 2 | |
| Clostridioides difficile | ATCC 700057 | 0.2 | |
| Acinetobacter baumannii | ATCC 19606 | 1 | |
| Acinetobacter baumannii (Carbapenem-resistant) | Clinical Isolate | 1 - 4 | |
| Mycobacterium tuberculosis | H37Rv | 0.8 | |
| Vibrio cholerae | N16961 | 4 | |
| Pseudomonas aeruginosa | PA14 | > 128 | |
| Staphylococcus aureus | ATCC 29213 | 4 | |
| Enterococcus faecalis | ATCC 29212 | 8 |
Note: The efficacy against Pseudomonas aeruginosa is notably poor due to its outer membrane impermeability.
In Vivo Efficacy in Animal Models
This compound has also been evaluated in mouse models of infection, demonstrating its potential for in vivo applications.
| Infection Model | Pathogen | Treatment Regimen | Outcome | Reference |
| Pan-resistant A. baumannii skin infection | A. baumannii F98 | Topical application | Complete clearance of infection within 24 hours | |
| C. difficile oral infection | C. difficile ATCC 700057 | Oral gavage | High survival rate, comparable to vancomycin |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antibiotic properties of this compound.
In Vitro Susceptibility Testing: MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on appropriate agar plates.
-
Inoculate a few colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from each well to the next well in the row.
-
Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Assays
This assay assesses the bactericidal or bacteriostatic effect of this compound over time.
-
Preparation: Prepare bacterial cultures and this compound solutions at various concentrations (e.g., 1x, 4x, 10x MIC) in CAMHB.
-
Incubation: Incubate the bacterial cultures with this compound at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Plating: Perform serial dilutions of the aliquots in phosphate-buffered saline (PBS) and plate them on appropriate agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL.
In Vivo Mouse Infection Model
This protocol describes a murine model for a skin infection with A. baumannii.
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week before the experiment.
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum.
-
Create a superficial wound and apply a suspension of a pan-resistant strain of A. baumannii.
-
-
Treatment:
-
After a set period (e.g., 2 hours) to allow the infection to establish, apply a topical formulation of this compound to the wound.
-
A control group should receive a vehicle-only formulation.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for signs of infection and overall health.
-
At the end of the experiment (e.g., 24 hours or longer), euthanize the mice.
-
Excise the infected tissue, homogenize it, and plate serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Experimental and Logical Workflows
The following diagram illustrates the high-level workflow from the initial screening that identified this compound to its subsequent in vivo testing.
Future Directions and Conclusion
The repurposing of this compound as a potent antibiotic represents a paradigm shift in drug discovery, demonstrating the power of combining computational methods with traditional microbiology. While the initial results are highly promising, further research is necessary to advance this compound towards clinical use. Key areas for future investigation include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.
-
Toxicology: A comprehensive toxicological assessment is required to ensure its safety for human use.
-
Lead Optimization: Medicinal chemistry efforts could be employed to improve the efficacy, safety, and pharmacokinetic properties of this compound, leading to the development of new analogs.
The Halicin Advantage: A Technical Guide to Its Low Propensity for Inducing Bacterial Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the remarkable and sustained efficacy of Halicin, an antibiotic candidate identified through artificial intelligence. The guide, intended for researchers, scientists, and drug development professionals, elucidates the core mechanisms behind this compound's low propensity for inducing bacterial resistance, a critical attribute in the ongoing battle against antimicrobial resistance (AMR).
This whitepaper provides an in-depth analysis of the quantitative data supporting this compound's low resistance profile, detailed experimental protocols for key resistance assessment methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound, a novel antibiotic candidate, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including strains resistant to conventional antibiotics. A key differentiator for this compound is its remarkably low tendency to induce resistance in bacteria. This technical guide explores the scientific basis for this characteristic, presenting comparative data, detailed experimental procedures, and mechanistic insights.
Quantitative Assessment of Resistance Development
The propensity of a compound to induce resistance is a critical factor in its development as a viable antibiotic. Laboratory studies have demonstrated this compound's significant advantage over existing antibiotics in this regard.
Serial Passage Resistance Studies
Serial passage studies, which involve repeatedly exposing bacteria to sub-lethal concentrations of an antibiotic, are a standard method for assessing the potential for resistance development. In a landmark 30-day experiment, Escherichia coli was exposed to this compound and, in a parallel experiment, to ciprofloxacin, a commonly used fluoroquinolone antibiotic.
Table 1: Fold-Increase in Minimum Inhibitory Concentration (MIC) After 30-Day Serial Passage
| Compound | Bacterial Strain | Duration of Exposure | Fold-Increase in MIC |
| This compound | E. coli | 30 days | No resistance observed |
| Ciprofloxacin | E. coli | 30 days | ~200-fold |
Data sourced from in-vitro studies.[1]
The results unequivocally demonstrate that while E. coli rapidly developed high-level resistance to ciprofloxacin, no resistance to this compound was detected throughout the 30-day exposure period.[1]
Minimum Inhibitory Concentrations (MICs)
This compound has shown efficacy against a wide array of bacterial pathogens, including multidrug-resistant strains. The following table summarizes its MIC values against several key species.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 16 - 32 |
| Staphylococcus aureus ATCC 29213 | 32 |
| Acinetobacter baumannii (Carbapenem-resistant) | 128 |
| Clostridioides difficile | 0.25 - 2 |
| Mycobacterium tuberculosis | 0.5 - 2 |
Note: MIC values can vary based on the specific strain and testing conditions.[2][3][4]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the methodologies used to assess this compound's low resistance propensity.
Serial Passage Resistance Assay
This protocol is a generalized representation based on standard laboratory practices, as highly specific details for this compound studies are not publicly available.
Objective: To assess the development of resistance to this compound in a bacterial population over an extended period of exposure.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain using the broth microdilution method.
-
Serial Passage: a. Inoculate a culture of the bacterial strain into MHB containing a sub-inhibitory concentration of this compound (typically 0.5 x MIC). b. Incubate the culture overnight at 37°C. c. The following day, determine the MIC of the passaged culture. d. Inoculate a fresh culture in MHB with a sub-inhibitory concentration of this compound based on the new MIC value. e. Repeat this process for a predetermined number of days (e.g., 30 days).
-
Data Analysis: Plot the fold-change in MIC over time to visualize the rate of resistance development.
Frequency of Resistance Determination
This protocol is a generalized representation based on standard laboratory practices.
Objective: To determine the frequency at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Agar (TSA) plates
-
This compound
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in a non-selective broth.
-
Plating: a. Plate a large, known number of bacterial cells (e.g., 10^9 to 10^10 CFU) onto TSA plates containing a selective concentration of this compound (typically 4x to 8x the MIC). b. Plate serial dilutions of the overnight culture onto non-selective TSA plates to determine the total viable cell count.
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Colony Counting: Count the number of colonies that grow on both the selective and non-selective plates.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Visualizing the Mechanism and Workflow
Mechanism of Action: Disruption of the Proton Motive Force
This compound's unique mechanism of action is central to its low propensity for inducing resistance. Unlike many antibiotics that target specific enzymes, this compound disrupts the proton motive force (PMF) across the bacterial cell membrane. The PMF is a fundamental energy-coupling mechanism essential for ATP synthesis, nutrient transport, and motility. By dissipating this gradient, this compound effectively short-circuits the cell's energy production, leading to rapid cell death. This multi-faceted attack on a core cellular process makes it difficult for bacteria to develop resistance through single-point mutations.
Caption: this compound's disruption of the proton motive force.
Experimental Workflow: Serial Passage Resistance Assay
The following diagram illustrates the iterative process of a serial passage experiment to evaluate the development of antibiotic resistance.
Caption: Workflow for serial passage resistance assay.
Logical Relationship: Why this compound Resists Resistance
The low propensity of this compound to induce resistance is a direct consequence of its mechanism of action and the nature of its molecular target.
Caption: Rationale for this compound's low resistance profile.
Conclusion
This compound represents a significant advancement in the field of antibiotic discovery. Its novel mechanism of action, which targets the fundamental process of the proton motive force, underpins its low propensity for inducing bacterial resistance. The data and experimental evidence presented in this technical guide strongly support the continued investigation and development of this compound as a next-generation antibiotic. For researchers and drug development professionals, this compound serves as a powerful example of how innovative approaches, including the use of artificial intelligence, can lead to the discovery of new therapeutic agents that address the critical challenge of antimicrobial resistance.
References
- 1. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Antibacterial Efficacy of this compound against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Powerful antibiotic discovered using machine learning for first time | Antibiotics | The Guardian [theguardian.com]
A Comprehensive Technical Guide to the Preclinical Toxicology and Safety Profile of Halicin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Halicin (formerly SU-3327) is a novel, broad-spectrum antibiotic candidate identified through an artificial intelligence-driven approach.[1][2] Originally investigated as a c-Jun N-terminal kinase (JNK) inhibitor for diabetes, its potent antibacterial activity against a range of multidrug-resistant (MDR) pathogens has generated significant interest.[1][3][4] Its unique mechanism of action, which involves the disruption of the bacterial proton motive force, suggests a low propensity for resistance development. This technical guide provides an in-depth summary of the available preclinical toxicology and safety data for this compound, focusing on quantitative data, detailed experimental methodologies, and visual representations of key concepts to support further research and development.
Executive Summary of Toxicological Profile
Preclinical studies indicate that this compound possesses a generally favorable safety profile, characterized by low acute oral toxicity. Genotoxicity assays have largely shown no mutagenic or genotoxic effects at therapeutic dose ranges. However, subchronic, high-dose administration in rats has been associated with some adverse effects, including weight loss and slight renal inflammation, highlighting the importance of dose selection for future studies. Furthermore, its pharmacokinetic profile is marked by poor absorption and rapid elimination, which may limit its systemic applications but could be advantageous for treating localized infections, such as those in the gastrointestinal tract.
Quantitative Toxicology Data
The following tables summarize the key quantitative findings from preclinical safety evaluations of this compound.
Table 1: Acute Oral Toxicity
| Species | Parameter | Value | 95% Confidence Interval | Source |
|---|
| Mouse | LD₅₀ | 2018.3 mg/kg | 1510.0 - 2738.3 mg/kg | |
Table 2: Subchronic Toxicity (90-Day Study in Rats)
| Dose Group | Dose (mg/kg) | Key Observations | Source |
|---|---|---|---|
| High-Dose | 201.8 | Weight loss, slight renal inflammation. | |
| Medium-Dose | 100.9 | No significant adverse effects reported. |
| Low-Dose | 50.5 | No significant adverse effects reported. | |
Table 3: Genotoxicity and Other Safety Endpoints
| Assay Type | Species/System | Finding | Notes | Source |
|---|---|---|---|---|
| Sperm Malformation | Mouse | No obvious genotoxicity. | - | |
| Bone Marrow Chromosome Aberration | Mouse | No obvious genotoxicity. | - | |
| Cell Micronucleus Test | Mouse | No genotoxicity at low/medium doses. | A significant increase in micronuclei was seen at a high dose of 1009.1 mg/kg. | |
| Ames Test | S. typhimurium | Non-mutagenic. | Part of general toxicology studies confirming low toxicity. | |
| Reproductive Toxicity | - | Non-reproductive-toxic. | Finding from a general toxicology assessment. |
| Teratogenicity | Zebrafish Embryo | No significant teratogenicity. | - | |
Table 4: In Vivo Safety: Hematological and Biochemical Parameters (Mice, 48h Oral Administration)
| Parameter | Dose Groups (mg/kg b.w.) | Result | Source |
|---|---|---|---|
| Hematology | |||
| White Blood Cells (WBC) | 6.37, 12.74, 25.48 | No statistically significant changes. | |
| Red Blood Cells (RBC) | 6.37, 12.74, 25.48 | No statistically significant changes. | |
| Hemoglobin (HGB) | 6.37, 12.74, 25.48 | No statistically significant changes. | |
| Platelets (PLT) | 6.37, 12.74, 25.48 | No statistically significant changes. | |
| Liver Function | |||
| Alanine Aminotransferase (ALT) | 6.37, 12.74, 25.48 | No significant alterations. | |
| Aspartate Aminotransferase (AST) | 6.37, 12.74, 25.48 | No significant alterations. | |
| Kidney Function | |||
| Blood Urea Nitrogen (BUN) | 6.37, 12.74, 25.48 | No significant alterations. |
| Creatinine | Not specified | No significant alterations. | |
Mechanism of Action and Safety Implications
This compound's primary antibacterial mechanism is the disruption of the proton motive force (PMF) across the bacterial cell membrane. Specifically, it dissipates the transmembrane pH gradient (ΔpH), which is crucial for bacterial ATP synthesis, nutrient transport, and motility. This action leads to a cascade of metabolic failures and ultimately, bacterial cell death. This mechanism is considered difficult for bacteria to develop resistance against.
Caption: this compound's mechanism of action targeting the bacterial proton motive force.
Experimental Protocols
Detailed methodologies for key preclinical safety and toxicology studies are outlined below.
Acute Oral Toxicity Study
-
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.
-
Species: ICR Mice.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
This compound is administered orally via gavage at various dose levels.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Body weights are recorded periodically.
-
The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical method (e.g., Probit analysis).
-
90-Day Subchronic Oral Toxicity Study
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.
-
Species: Rats (5 males and 5 females per group).
-
Methodology:
-
Animals are randomly assigned to control and treatment groups.
-
This compound is administered daily via oral gavage at multiple dose levels (e.g., 50.5, 100.9, and 201.8 mg/kg).
-
A control group receives the vehicle.
-
Daily clinical observations are performed. Body weight, food, and water consumption are measured weekly.
-
At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
A complete necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
-
Genotoxicity Assays
-
Objective: To assess the potential of this compound to induce genetic damage.
-
Protocols:
-
Sperm Abnormality Test (Mouse): Male mice are treated with this compound for several weeks. At the end of the treatment period, sperm are collected from the epididymis and examined microscopically for morphological abnormalities.
-
Bone Marrow Chromosomal Aberration Test (Mouse): Animals are administered this compound. Bone marrow cells are collected, cultured, and arrested at metaphase. Chromosomes are then spread on slides and analyzed for structural aberrations.
-
Micronucleus Test (Mouse Bone Marrow): Animals are treated with this compound. Bone marrow is extracted, and polychromatic erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.
-
In Vivo Safety Study (Mice)
-
Objective: To evaluate the short-term in vivo toxicity of this compound on key physiological systems.
-
Species: Mice.
-
Methodology:
-
Various doses of this compound (e.g., 6.37, 12.74, 25.48 mg/kg b.w.) are administered orally.
-
Blood samples are collected 48 hours post-administration.
-
Samples are analyzed for hematological parameters (WBC, RBC, HGB, PLT) and biochemical markers of liver (ALT, AST) and kidney (BUN, Creatinine) function.
-
Caption: A generalized workflow for preclinical toxicology evaluation of a new drug.
Pharmacokinetics and Safety Implications
Pharmacokinetic studies have revealed that this compound is poorly absorbed into the bloodstream and is rapidly eliminated from the body. This profile presents both a challenge and a potential advantage.
-
Limitation for Systemic Infections: The low systemic exposure may limit this compound's efficacy for treating deep-seated or systemic infections.
-
Advantage for Localized Infections: The poor absorption and rapid clearance mean the drug is concentrated in the gastrointestinal tract for a longer period. This makes it a promising candidate for treating intestinal infections, such as those caused by Clostridioides difficile, with potentially reduced systemic side effects.
Conclusion
The preclinical safety evaluation of this compound indicates a compound with low acute toxicity and a low propensity for inducing genotoxicity at therapeutically relevant concentrations. The primary safety concern identified to date is the potential for renal effects at high, repeated doses, as observed in a 90-day rat study. Its pharmacokinetic profile suggests a promising future for the treatment of localized, particularly intestinal, infections. Further studies are required to fully characterize its safety in different animal models and to establish a safe therapeutic window for potential human clinical trials.
References
Halicin's Disruption of Bacterial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Dissipation of the Proton Motive Force
Halicin's primary mode of action is the disruption of the electrochemical gradient across the bacterial cell membrane, a phenomenon central to bacterial bioenergetics.[1] This gradient, known as the proton motive force (PMF), is essential for critical cellular functions, most notably the synthesis of ATP via oxidative phosphorylation. The PMF is composed of two key components: the electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). Evidence suggests that this compound's efficacy is primarily attributed to its ability to dissipate the ΔpH component of the PMF.
By interfering with the cell's ability to maintain this crucial pH balance, this compound triggers a cascade of detrimental effects, including the depletion of intracellular ATP stores and the disruption of other PMF-dependent processes like nutrient uptake and motility. This ultimately leads to bacterial cell death. A key aspect of this compound's mechanism is its apparent low propensity for inducing resistance, as altering the fundamental biophysical properties of the cell membrane is a more complex evolutionary challenge for bacteria compared to mutating a single protein target. Some studies suggest that this compound may complex with iron to facilitate the collapse of the transmembrane pH gradient.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the scientific literature.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | Gram-negative | 16 | |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | 32 | |
| Staphylococcus aureus ATCC BAA-977 | Gram-positive | 16 | |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 2-4 | |
| Acinetobacter baumannii (MDR clinical isolate) | Gram-negative | 256 | |
| Acinetobacter baumannii ATCC BAA-747 | Gram-negative | 128 | |
| Acinetobacter baumannii (MDR strains) | Gram-negative | 32-64 | |
| Clostridioides difficile | Gram-positive | - | |
| Mycobacterium tuberculosis | - | - | |
| Pseudomonas aeruginosa | Gram-negative | No activity | |
| Enterobacter cloacae | Gram-negative | 64 | |
| Klebsiella pneumoniae | Gram-negative | 16-64 |
Note: MIC values can vary between studies due to differences in experimental conditions and bacterial strains. The lack of activity against Pseudomonas aeruginosa is likely due to its robust outer membrane, which limits this compound's penetration.
Experimental Protocols
The primary method for investigating this compound's effect on bacterial membrane potential involves the use of voltage-sensitive fluorescent dyes. These dyes exhibit changes in their fluorescence properties in response to alterations in the transmembrane potential.
Measurement of Membrane Depolarization using DiSC₃(5)
A common method to assess changes in bacterial membrane potential is through the use of the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in cells with a polarized (negative inside) membrane, leading to self-quenching of its fluorescence. When the membrane depolarizes, the dye is released into the medium, resulting in an increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase in a suitable growth medium (e.g., Luria-Bertani broth).
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline [PBS] supplemented with glucose), and resuspend them to a standardized optical density (e.g., OD₆₀₀ of 0.3).
-
Outer Membrane Permeabilization (for Gram-negative bacteria): To facilitate the uptake of the dye across the outer membrane, pre-treat the cells with a permeabilizing agent such as EDTA (10 mM) or polymyxin B nonapeptide (31 µM).
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of approximately 2 µM and incubate for a period to allow for dye uptake and fluorescence quenching (typically 5-15 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths for DiSC₃(5) (e.g., excitation at ~622 nm and emission at ~670 nm).
-
Addition of this compound: Add this compound at the desired concentration to the cell suspension.
-
Kinetic Measurement of Fluorescence: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Controls:
-
Negative Control: A vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Positive Control: A known membrane-depolarizing agent (e.g., the proton ionophore CCCP) to induce complete depolarization and establish the maximum fluorescence signal.
-
-
Data Analysis: Normalize the fluorescence data to the initial baseline and express the change in fluorescence as a percentage of the maximum depolarization achieved with the positive control.
Visualizations
Logical Flow of this compound's Mechanism of Action
Caption: Logical flow of this compound's bactericidal mechanism.
Experimental Workflow for Measuring Membrane Depolarization
References
AI-Driven Discovery of Novel Antibiotic Candidates: A Technical Guide on Halicin
For Researchers, Scientists, and Drug Development Professionals
The AI-Powered Discovery Engine: A Deep Learning Approach
The Computational Workflow
The process began by training a deep learning model on a dataset of approximately 2,335 molecules, identifying structural features associated with antibacterial activity against Escherichia coli.[5] This trained model was then used for a large-scale in silico screening of the Drug Repurposing Hub, a collection of around 6,000 compounds that have been investigated for human use. Halicin, a molecule previously explored for diabetes treatment, emerged as a top candidate with strong predicted antibacterial activity. The model's ability to identify a potent antibiotic from a class of molecules not traditionally associated with antibacterial properties highlights the power of AI to overcome human biases in drug discovery.
The computational pipeline for this discovery is visualized below:
References
- 1. news-medical.net [news-medical.net]
- 2. A Neural Network Approach to Antibiotic Discovery [welcometothejungle.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Assessment of the Antibacterial Efficacy of this compound against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
"the role of machine learning in identifying Halicin"
An In-depth Technical Guide to the Machine Learning-Powered Discovery of Halicin
Introduction
The Machine Learning Approach: A New Paradigm for Antibiotic Discovery
The core of this compound's discovery was a deep neural network designed to predict antibacterial activity directly from molecular structure, thereby bypassing human biases toward familiar chemical scaffolds.
Experimental Protocol: Model Training and Architecture
-
Training Dataset: The model was trained on a dataset of approximately 2,300 to 2,500 molecules, which included a mix of existing antibiotics and diverse natural products. Each molecule was empirically tested for its ability to inhibit the growth of Escherichia coli (E. coli).
-
Model Architecture: The researchers employed a type of deep neural network known as a graph convolutional neural network (also referred to as a message passing neural network). This architecture is specifically designed to operate on graph-structured data, making it ideal for representing molecules where atoms are nodes and chemical bonds are edges. The model, named Chemprop, learns to build a molecular representation that can be used to predict properties like antibacterial efficacy.
-
Training Objective: The network was trained to classify molecules based on a single criterion: whether they inhibited the growth of E. coli. This focused approach allowed the model to learn the specific molecular features correlated with antibacterial activity.
Experimental Protocol: In Silico Screening
-
Initial Library Screening: The trained model was first applied to the Drug Repurposing Hub, a library of about 6,000 molecules that have been investigated for human use. The model prioritized compounds predicted to have strong antibacterial activity but with chemical structures different from conventional antibiotics. This strategy aimed to discover molecules with novel mechanisms of action to overcome existing resistance.
-
Identification of this compound: From this initial screen, one molecule stood out for its high predicted antibacterial score and structural dissimilarity to known antibiotics. This compound, formerly SU-3327, was renamed this compound. A separate machine learning model also predicted it would have low toxicity to human cells.
-
Large-Scale Screening: Following the successful identification of this compound, the model was used to screen a much larger collection of over 100 million molecules from the ZINC15 database. This massive screen, which took only three days, identified 23 new potential antibiotic candidates.
Experimental Validation and Efficacy
The predictions from the machine learning model were followed by rigorous in vitro and in vivo testing to confirm this compound's antibacterial properties.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The this compound solution was serially diluted in a 96-well plate to create a gradient of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Inoculation: Each well was inoculated with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard).
-
Incubation: The plates were incubated at 37°C for 16-20 hours.
-
Determination: The MIC was recorded as the lowest concentration of this compound that resulted in no visible bacterial growth.
Quantitative Data: In Vitro Efficacy of this compound
This compound demonstrated potent, broad-spectrum bactericidal activity against a wide range of pathogens, including many multidrug-resistant (MDR) strains.
| Bacterial Species | Strain Type | This compound MIC (μg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 - 32 | |
| Escherichia coli | Clinical Isolates (MDR) | 4 - 16 | |
| Staphylococcus aureus | ATCC 29213 / BAA-977 | 16 - 32 | |
| Clostridioides difficile | Resistant Strain | Effective | |
| Acinetobacter baumannii | ATCC BAA-747 | 128 | |
| Acinetobacter baumannii | Pan-resistant (in vivo) | Effective | |
| Mycobacterium tuberculosis | Resistant Strain | Effective | |
| Pseudomonas aeruginosa | Standard & Clinical | Intrinsically Resistant |
Note: MIC values can vary based on specific strains and experimental conditions.
Protocol: In Vivo Murine Infection Models
To assess its real-world effectiveness, this compound was tested in mouse models of infection.
-
A. baumannii Skin Infection Model: Mice were infected with a pan-resistant strain of A. baumannii. A topical formulation of this compound was applied to the wound. The treatment successfully cleared the infection.
-
C. difficile Systemic Infection Model: Mice were infected with C. difficile. Oral administration of this compound was effective in treating the infection.
A study evaluating the safety of this compound determined its LD₅₀ (the dose lethal to 50% of a test population) to be 2018.3 mg/kg in an acute oral toxicity test in mice, classifying it as a low-toxicity compound.
Mechanism of Action and Resistance
This compound's efficacy is largely attributed to its novel mechanism of action, which differs significantly from conventional antibiotics.
Conclusion
References
Halicin's Efficacy Against Clostridioides difficile: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant pathogens constitutes a significant threat to global health. Clostridioides difficile, a Gram-positive, spore-forming anaerobe, is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis, particularly in healthcare settings. The development of novel therapeutics with activity against C. difficile is a critical unmet need. Halicin, a compound initially investigated for diabetes, has been identified through artificial intelligence as a potent, broad-spectrum antibiotic with a novel mechanism of action.[1] This technical guide provides an in-depth analysis of the available data on this compound's efficacy against C. difficile, detailing its antimicrobial activity, mechanism of action, and performance in preclinical models.
In Vitro Efficacy of this compound Against Clostridioides difficile
This compound has demonstrated significant in vitro activity against a range of bacterial pathogens, including multidrug-resistant strains.[2][3] While comprehensive studies detailing its efficacy across a wide panel of C. difficile isolates are still emerging, preliminary findings indicate potent inhibitory effects.
Antimicrobial Activity
In vitro studies have confirmed this compound's effectiveness against C. difficile.[2][3] The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Clostridioides difficile | Not specified | Effective in vitro | |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 | |
| Staphylococcus aureus | ATCC 29213 | 8 | |
| Staphylococcus aureus (Resistant) | SAR | 64 | |
| Escherichia coli | ATCC 25922 | 4 | |
| Escherichia coli (Resistant) | ECR | 32 | |
| Acinetobacter baumannii | Not specified | Effective in vitro |
Table 1: In Vitro Antimicrobial Activity of this compound Against Various Bacterial Species. This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several bacteria, including the related Clostridium species, C. perfringens.
Mechanism of Action: Dissipation of Proton Motive Force
This compound exhibits a unique mechanism of action that differs from most conventional antibiotics. It disrupts the proton motive force (PMF) across the bacterial cell membrane. The PMF is an electrochemical gradient essential for vital cellular processes, including ATP synthesis and nutrient transport. By dissipating this gradient, this compound effectively shuts down the cell's energy production, leading to bacterial death. This mechanism is also thought to contribute to the low propensity for developing resistance to this compound. It has been suggested that this compound's ability to interfere with the electrochemical transmembrane gradient may involve complexation with iron.
Caption: Proposed mechanism of action of this compound against bacterial cells.
In Vivo Efficacy in a Murine Model of C. difficile Infection
This compound has demonstrated efficacy in treating C. difficile infections in a murine model. The successful in vivo application underscores its potential as a therapeutic agent for this challenging infection.
Experimental Protocol: Murine Model of C. difficile Infection
The following is a generalized protocol for establishing a murine model of C. difficile infection based on commonly cited methodologies. The specific parameters for the this compound study by Stokes et al. may have varied.
Caption: A generalized workflow for a murine model of C. difficile infection.
Effects on Toxin Production and Spore Germination
The primary virulence factors of C. difficile are toxins A (TcdA) and B (TcdB). Additionally, the formation of highly resistant spores is crucial for transmission and recurrence of the infection. The impact of this compound on these specific aspects of C. difficile pathophysiology is an area of active investigation. While direct quantitative data on this compound's effect on toxin production and spore germination is not yet widely available, its bactericidal action against vegetative cells would inherently reduce the toxin-producing population.
Safety and Toxicology
Preclinical safety evaluations of this compound have been conducted. An acute oral toxicity study in mice established an LD50 of 2018.3 mg/kg, classifying it as a low-toxicity compound. Genotoxicity tests, including sperm malformation, bone marrow chromosome aberration, and cell micronucleus assays, showed no obvious genotoxic effects.
Cytotoxicity Against Human Colon Cells
Assessing the cytotoxicity of a potential therapeutic for C. difficile infection against human intestinal epithelial cells is crucial. While specific IC50 values for this compound against human colonic cell lines like Caco-2 and HT-29 are not yet published, its discovery pipeline included a machine-learning model to predict low toxicity to human cells.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action and demonstrated efficacy against Clostridioides difficile in preclinical models. Its ability to disrupt the bacterial proton motive force offers a potential advantage in overcoming existing antibiotic resistance mechanisms. Further research is warranted to fully elucidate its spectrum of activity against diverse C. difficile strains, its impact on toxin production and spore germination, and its safety and pharmacokinetic profile in more advanced preclinical and clinical studies. The development of this compound could provide a much-needed therapeutic option for the treatment of C. difficile infection.
References
A Technical Whitepaper on the Foundational Antibacterial Properties of Halicin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with unconventional mechanisms of action. Halicin (formerly SU-3327), a compound initially investigated for diabetes, has emerged as a potent, broad-spectrum antibiotic candidate identified through a pioneering application of artificial intelligence.[1][2] Foundational studies reveal that this compound exhibits bactericidal activity against a wide array of pathogens, including multidrug-resistant (MDR) strains, by disrupting the proton motive force across the bacterial membrane—a mechanism to which bacteria show a low propensity for developing resistance.[3][4] This document provides an in-depth technical guide to the core studies that have defined this compound's antibacterial properties, detailing its discovery, mechanism of action, spectrum of activity, and the key experimental protocols used in its validation.
The AI-Powered Discovery of this compound
This compound was identified by researchers at MIT using a deep neural network trained to predict molecules with antibacterial activity.[5] This marked a significant milestone in leveraging artificial intelligence for accelerated drug discovery. The compound was repurposed from a library of molecules previously investigated for other human diseases; it was originally developed as a c-Jun N-terminal kinase (JNK) inhibitor for potential diabetes treatment. The researchers named the molecule after HAL 9000, the iconic AI from "2001: A Space Odyssey," in homage to the discovery method. The entire in silico screening process to identify this compound as a candidate took only three days.
The discovery workflow began by training a deep learning model on a dataset of approximately 2,500 molecules (including FDA-approved drugs and natural compounds) to identify structural features associated with the inhibition of Escherichia coli growth. The validated model was then used to screen the Drug Repurposing Hub, a collection of over 6,000 compounds, leading to the identification of this compound as a top candidate with potent predicted antibacterial activity.
Mechanism of Action: Disruption of Proton Motive Force
This compound operates via a mechanism distinct from most conventional antibiotics. Foundational studies have demonstrated that it disrupts the electrochemical gradient, or proton motive force (PMF), across bacterial cell membranes. The PMF is critical for bacteria to perform essential functions, including the synthesis of ATP, nutrient uptake, and motility. By dissipating this gradient, this compound effectively halts cellular energy production, leading to cell death.
This mechanism involves interfering with the bacteria's ability to regulate pH across the cell membrane, potentially through the sequestration of iron. Because the PMF is a highly conserved and fundamental process, it is a target that bacteria may find difficult to bypass through simple mutations. This unique mode of action is believed to contribute to this compound's broad-spectrum efficacy and the low rate of resistance development observed in laboratory studies.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Deep Learning Approach to Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Halicin (SU-3327): Protocols for Synthesis, Purification, and Biological Application
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Halicin, originally identified as SU-3327, is a potent inhibitor of c-Jun N-terminal kinase (JNK) that was later rediscovered through artificial intelligence as a broad-spectrum antibiotic with a novel mechanism of action.[1][2] This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on the original method described by De et al. (2009). Additionally, it includes information on its mechanism of action as both a JNK inhibitor and an antibacterial agent, supported by visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound (5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine) was initially developed as a selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK) for the potential treatment of diabetes.[1][3] In 2019, a deep learning model identified this compound as a powerful antibiotic capable of killing several drug-resistant bacterial strains.[1] Its antibacterial efficacy stems from its ability to disrupt the proton motive force across the bacterial cell membrane, a mechanism that is less prone to the development of resistance. These dual functionalities make this compound a molecule of significant interest for further research and drug development.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound (SU-3327)
| Property | Value | Reference |
| IUPAC Name | 5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Molecular Formula | C₅H₃N₅O₂S₃ | |
| Molar Mass | 261.29 g/mol | |
| CAS Number | 40045-50-9 | |
| JNK Inhibition (IC₅₀) | 0.7 µM | |
| JNK-JIP Interaction Inhibition (IC₅₀) | 239 nM |
Experimental Protocols
Protocol 1: Synthesis of this compound (SU-3327)
This protocol is adapted from the general procedure described in "Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase" by De et al. (2009).
Materials:
-
5-amino-1,3,4-thiadiazole-2-thiol
-
2-bromo-5-nitrothiazole
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 equivalents).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add 2-bromo-5-nitrothiazole (1 equivalent) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
After 12 hours, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (EtOAc) three times.
-
Combine the organic layers and wash sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound (SU-3327)
Procedure:
-
Purify the crude product obtained from Protocol 1 by column chromatography on silica gel.
-
Elute the column with a solvent gradient of ethyl acetate in hexane (e.g., 20-50% EtOAc/hexane gradient).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: JNK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the JNK signaling pathway.
Diagram 3: Antibacterial Mechanism of this compound
Caption: this compound disrupts the proton motive force in bacteria.
References
Determining the Minimum Inhibitory Concentration (MIC) of Halicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Halicin exerts its bactericidal effect by disrupting the transmembrane electrochemical gradient essential for bacterial survival. Specifically, it is thought to dissipate the ΔpH component of the proton motive force. This disruption is likely facilitated by this compound's ability to complex with iron (Fe3+), leading to the collapse of transmembrane pH gradients. The ultimate consequences for the bacterial cell are the depletion of adenosine triphosphate (ATP) and subsequent cell death. This unique mechanism, targeting a highly conserved bacterial process rather than a specific protein, may limit the development of resistance.
Caption: Proposed mechanism of action of this compound.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial strains as reported in the literature.
| Bacterial Strain | Gram Stain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC BAA-977) | Gram-positive | - | 16 | |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | - | 8, 32 | |
| Escherichia coli (ATCC 25922) | Gram-negative | - | 16, 32 | |
| Acinetobacter baumannii (ATCC BAA-747) | Gram-negative | - | 128 | |
| Acinetobacter baumannii (MDR 3086) | Gram-negative | Multidrug-Resistant | 256 | |
| Acinetobacter baumannii (Clinical Isolates) | Gram-negative | Multidrug-Resistant | 32 - 64 | |
| Enterobacter cloacae (Clinical Isolates) | Gram-negative | Multidrug-Resistant | 32 - 64 | |
| Klebsiella pneumoniae (Clinical Isolates) | Gram-negative | Multidrug-Resistant | 32 - 64 | |
| Clostridium perfringens (Clinical Isolates) | Gram-positive | - | 0.5 - 16 | |
| Escherichia coli (Clinical Isolates) | Gram-negative | - | 4 - 16 | |
| Escherichia coli (Sulfonamide Resistant) | Gram-negative | Sulfonamide-Resistant | 16 - 32 | |
| Pseudomonas aeruginosa | Gram-negative | - | >64 (Intrinsic Resistance) |
Note: MIC values can vary between studies due to differences in experimental conditions and bacterial strains.
Experimental Protocols
The broth microdilution method is the most common and standardized technique for determining the MIC of antimicrobial agents and is recommended for assessing the in vitro activity of this compound.
Protocol: Broth Microdilution for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (synthesized or commercially available)
-
96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% and should be tested for any inhibitory effects on its own.
-
The stock solution should be prepared at a concentration that allows for serial dilutions to cover the expected MIC range.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 50 µL from the last dilution column.
-
This will result in wells containing 50 µL of varying this compound concentrations.
-
Include a positive control (no this compound) and a negative control (no bacteria) on each plate.
5. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density (OD) at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Stability Considerations
It is important to note that the stability of this compound in solution can affect MIC results. One study found that the MICs of this compound increased after storage at 4°C for approximately a week, suggesting some instability. Therefore, it is recommended to use freshly prepared this compound solutions for MIC determination to ensure accurate and reproducible results.
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental step in the evaluation of any new antimicrobial agent. The broth microdilution method provides a reliable and reproducible means of assessing the in vitro potency of this compound against a broad range of bacterial pathogens. Adherence to standardized protocols is crucial for obtaining accurate and comparable data that will inform the further development of this promising antibiotic candidate.
References
Application Notes and Protocols for Testing Halicin Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Halicin
A foundational understanding of this compound's properties is essential for developing appropriate analytical methods.
| Property | Value | Reference |
| IUPAC Name | 5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | [5] |
| Molecular Formula | C₅H₃N₅O₂S₃ | |
| Molar Mass | 261.29 g·mol⁻¹ | |
| Solubility | A stock solution of 20 mg/mL can be prepared in dimethyl sulfoxide (DMSO). Further solubility studies in aqueous buffers and other organic solvents are recommended. | Adapted from |
| UV-Vis Spectrum | The presence of conjugated double bonds and aromatic moieties suggests that this compound is chromophoric and can be detected by UV spectroscopy. The optimal detection wavelength should be determined by scanning a dilute solution of this compound (e.g., 10 µg/mL in methanol or acetonitrile) from 200-400 nm. | Adapted from |
Experimental Protocols
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of resolving this compound from potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., ammonium acetate, phosphate buffer)
-
Acids and bases for mobile phase pH adjustment (e.g., trifluoroacetic acid, formic acid)
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in DMSO.
-
Prepare a working standard solution (e.g., 100 µg/mL) by diluting the stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Forced degradation samples will be prepared as described in the subsequent section.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient is recommended to ensure the elution of both polar and non-polar compounds. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., start with 254 nm and 280 nm).
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject the working standard and stressed samples.
-
Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate resolution between this compound and all degradation peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.
Protocol:
For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the stress conditions. A control sample (unstressed) should be analyzed concurrently.
-
Acidic Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Withdraw aliquots at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
-
Basic Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature, withdrawing aliquots at specified time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).
-
Dilute to the working concentration before analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80 °C) in an oven for a set period (e.g., 24, 48, 72 hours).
-
Also, expose a solution of this compound to 60 °C.
-
At each time point, dissolve the solid sample or dilute the solution to the working concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation of this compound (Note: The following data is illustrative and should be replaced with experimental results.)
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | Number of Degradants |
| Control (Unstressed) | 0 | 100.0 | 0.0 | 0 |
| 0.1 M HCl @ 60 °C | 8 | 90.5 | 9.5 | 2 |
| 0.1 M NaOH @ RT | 2 | 85.2 | 14.8 | 3 |
| 3% H₂O₂ @ RT | 24 | 88.9 | 11.1 | 1 |
| Thermal (80 °C, solid) | 48 | 95.1 | 4.9 | 1 |
| Photolytic | - | 92.7 | 7.3 | 2 |
Table 2: Stability of this compound Solution at Different Temperatures (Note: The following data is illustrative and should be replaced with experimental results.)
| Storage Condition | Time (days) | This compound Assay (%) |
| 2-8 °C | 0 | 100.0 |
| 7 | 99.5 | |
| 14 | 98.9 | |
| 30 | 97.8 | |
| 25 °C / 60% RH | 0 | 100.0 |
| 7 | 96.2 | |
| 14 | 92.5 | |
| 30 | 88.1 |
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for forced degradation and stability analysis of this compound.
Logic Diagram for Stability-Indicating Method Development
Caption: Decision workflow for developing a stability-indicating HPLC method.
Conclusion
These protocols provide a comprehensive framework for evaluating the stability of this compound in solution. The development of a robust, stability-indicating HPLC method is paramount for accurate quantification. Forced degradation studies will elucidate the degradation pathways and intrinsic stability of the molecule, which is critical information for the development of a safe, effective, and stable pharmaceutical product. Further studies should focus on identifying the structure of major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
References
- 1. news-medical.net [news-medical.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating the Synergistic Effects of Halicin with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Given the rise of multidrug-resistant (MDR) pathogens, combination therapies that enhance the efficacy of existing antibiotics are of paramount importance. The distinct mechanism of Halicin makes it a promising candidate for synergistic combinations with conventional antibiotics. This document provides a summary of the current, albeit limited, data on such synergies and detailed protocols for researchers to investigate these interactions further.
Mechanism of Action and Rationale for Synergy
This compound dissipates the transmembrane ΔpH potential of the proton motive force, likely through complexation with iron, leading to reduced bacterial viability. This disruption of the electrochemical gradient can potentiate the activity of other antibiotics. For instance, the uptake of aminoglycosides into the bacterial cell is dependent on the proton motive force. By compromising the membrane potential, this compound may facilitate the entry of aminoglycosides, leading to a synergistic bactericidal effect. While specific studies detailing this synergy are emerging, the theoretical basis is strong.
Data Presentation: this compound Activity and Synergism
The following tables summarize the known minimum inhibitory concentrations (MICs) of this compound against various pathogens and the reported data on its synergistic effects with conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 16 | |
| Staphylococcus aureus | ATCC 29213 | 32 | |
| Staphylococcus aureus | ATCC BAA-977 | 16 | |
| Acinetobacter baumannii | ATCC BAA-747 | 128 | |
| Acinetobacter baumannii | MDR 3086 | 256 | |
| Enterococcus faecalis | Various Strains | 4-8 | |
| Enterococcus faecium | Various Strains | 4-8 | |
| Methicillin-resistantS. aureus (MRSA) | Clinical Strains | 2-4 |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics
| Bacterial Species | Combination | Key Findings | Reference |
| Enterococcus faecium | This compound + Vancomycin | Exhibited synergistic effects and effectively inhibited bacterial growth. | |
| Enterococcus faecalis & E. faecium | This compound + Doxycycline | Synergistic antibacterial effect observed via checkerboard method; combination effectively inhibited biofilm formation and was effective in a mouse subcutaneous infection model. |
Note: Quantitative data such as Fractional Inhibitory Concentration (FIC) indices for the above combinations are not yet widely published and represent a key area for future research.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound stock solution
-
Conventional antibiotic stock solution (e.g., vancomycin, tobramycin, meropenem)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile reservoirs and multichannel pipettes
-
Incubator (37°C)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the conventional antibiotic vertically down the plate (e.g., rows A-G).
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
Column 11 should contain only the dilutions of the conventional antibiotic to determine its MIC alone.
-
Well H11 should be a drug-free growth control.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the prepared inoculum to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FICI = FIC of this compound + FIC of Antibiotic B
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay
This assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound and conventional antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB from an overnight culture, adjusted to approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a specified multiple of its MIC)
-
Conventional antibiotic alone (at a specified multiple of its MIC)
-
This compound and the conventional antibiotic in combination
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Murine Infection Model
In vivo models are crucial for validating in vitro synergy findings. A murine model of subcutaneous or systemic infection can be adapted.
Materials:
-
Pathogenic bacterial strain of interest
-
Appropriate mouse strain (e.g., BALB/c)
-
This compound and conventional antibiotic formulations for in vivo administration
-
Sterile saline and syringes
-
Equipment for humane euthanasia and tissue homogenization
Protocol:
-
Infection:
-
Induce a localized (e.g., subcutaneous) or systemic (e.g., intraperitoneal) infection in mice with a predetermined lethal or sublethal dose of the bacterial pathogen.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer treatment to different groups of mice:
-
Vehicle control (e.g., saline)
-
This compound alone
-
Conventional antibiotic alone
-
This compound and conventional antibiotic in combination
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at clinically relevant dosages.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).
-
For sublethal models, euthanize mice at a predetermined endpoint (e.g., 24 hours post-treatment) and collect relevant tissues (e.g., spleen, liver, or abscess).
-
-
Data Analysis:
-
For survival studies, plot Kaplan-Meier survival curves and compare between groups.
-
For bacterial burden studies, homogenize tissues, perform serial dilutions, and plate to determine the CFU per gram of tissue.
-
Compare the bacterial loads between treatment groups to assess the in vivo efficacy of the combination therapy. A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.
-
Visualization of Synergistic Mechanism
The proposed mechanism of synergy between this compound and certain conventional antibiotics, such as aminoglycosides, is based on their distinct but complementary actions on the bacterial cell.
Conclusion and Future Directions
The exploration of this compound in combination with conventional antibiotics is a promising frontier in combating antimicrobial resistance. The available data, particularly the observed synergy with doxycycline and vancomycin against Enterococci, warrants further investigation. The unique mechanism of action of this compound provides a strong rationale for its potential to potentiate a wide range of existing antibiotic classes.
Future research should focus on:
-
Conducting comprehensive in vitro synergy studies (checkerboard and time-kill assays) of this compound with a broader panel of conventional antibiotics against clinically relevant MDR pathogens.
-
Publishing quantitative data, including FIC indices, to clearly define the nature of the interactions.
-
Elucidating the precise molecular mechanisms underlying the observed synergies.
-
Validating in vitro findings in robust in vivo infection models to assess the clinical potential of these combination therapies.
These application notes and protocols are intended to provide a framework for researchers to systematically evaluate the synergistic potential of this compound, contributing to the development of novel therapeutic strategies against challenging bacterial infections.
References
Application Notes and Protocols for Assessing Halicin's Post-Antibiotic Effect (PAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the in vitro post-antibiotic effect of Halicin against relevant bacterial strains.
Mechanism of Action Signaling Pathway
This compound's primary mode of action does not involve a classical signaling pathway with specific protein targets. Instead, it acts by dissipating the proton motive force (PMF) across the bacterial cell membrane. This disruption leads to a cascade of detrimental effects on the bacterial cell.
Figure 1: Simplified diagram of this compound's mechanism of action.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
Prior to assessing the PAE, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism must be determined. The broth microdilution method is a standard and recommended procedure.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (bacteria without this compound) and a sterility control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. MICs for this compound against common reference strains have been reported, for instance, 16 µg/mL for Escherichia coli ATCC 25922 and 32 µg/mL for Staphylococcus aureus ATCC 29213.[1]
In Vitro Post-Antibiotic Effect (PAE) Assay
This protocol outlines the viable count method for determining the PAE of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution at concentrations relative to the predetermined MIC (e.g., 4x, 8x, 16x MIC)
-
Sterile culture tubes
-
CAMHB or other suitable growth medium
-
Sterile phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator shaker (37°C)
-
Apparatus for performing viable counts (e.g., agar plates, spreader, incubator)
Procedure:
-
Inoculate two flasks containing pre-warmed CAMHB with the test organism to achieve a starting density of approximately 1 x 10⁶ CFU/mL. One flask will be the test culture, and the other will be the untreated control.
-
Allow the cultures to grow to the mid-logarithmic phase.
-
Add this compound at the desired multiple of the MIC to the test culture flask. Add an equivalent volume of sterile medium to the control flask.
-
Incubate both flasks at 37°C with shaking for a predetermined exposure time (e.g., 1 or 2 hours).
-
To remove the antibiotic, centrifuge the test culture, discard the supernatant, and wash the bacterial pellet twice with sterile PBS or fresh medium.
-
Resuspend the washed pellet in pre-warmed, drug-free CAMHB to the original volume.
-
The control culture should be treated similarly (centrifugation and resuspension) to account for any effects of the washing procedure.
-
Perform viable counts (colony-forming units per milliliter, CFU/mL) from both the test and control cultures immediately after antibiotic removal (T₀) and at regular intervals (e.g., every 1-2 hours) during re-growth.
-
Incubate the agar plates and count the colonies after 18-24 hours.
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the count in the untreated control culture to increase by 1 log₁₀ above its initial count.
-
Experimental Workflow
Figure 2: Experimental workflow for determining the Post-Antibiotic Effect.
Data Presentation
The quantitative data obtained from the PAE experiments should be summarized in a clear and structured format. Below are example tables for presenting the results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 32 |
| Escherichia coli | 25922 | 16 |
| Acinetobacter baumannii | BAA-747 | 128 |
| Pseudomonas aeruginosa | 27853 | >256 |
Note: MIC values are examples based on published literature and should be determined experimentally for the specific strains used.
Table 2: Post-Antibiotic Effect (PAE) of this compound against Staphylococcus aureus ATCC 29213
| This compound Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| 4x | 1 | 1.45 |
| 8x | 1 | To be determined |
| 16x | 1 | To be determined |
| 4x | 2 | To be determined |
| 8x | 2 | To be determined |
| 16x | 2 | To be determined |
Note: The PAE of 1.45 hours for this compound against S. aureus ATCC 29213 has been reported.
Table 3: Comparative Post-Antibiotic Effect (PAE) of this compound
| Bacterial Strain | Antibiotic | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| S. aureus ATCC 29213 | This compound | 4x | 1 | 1.45 |
| Ciprofloxacin | 4x | 1 | To be determined | |
| E. coli ATCC 25922 | This compound | 4x | 1 | Longer than Ciprofloxacin |
| Ciprofloxacin | 4x | 1 | To be determined |
Note: It has been reported that this compound exhibits a longer PAE against E. coli and S. aureus compared to ciprofloxacin, though specific values were not provided.
Conclusion
This document provides a comprehensive protocol for assessing the post-antibiotic effect of this compound. The determination of PAE is a critical step in the preclinical evaluation of this novel antibiotic. The data generated from these studies will provide valuable insights into its pharmacodynamic properties and inform the design of future in vivo studies and potential clinical applications. Researchers are encouraged to adapt and optimize these protocols for their specific bacterial strains and experimental conditions.
References
Application Notes and Protocols: Developing a Halicin Susceptibility Testing Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Halicin's primary mode of action is the dissipation of the proton motive force (PMF) across the bacterial cell membrane. The PMF is an essential electrochemical gradient that bacteria utilize for critical functions such as ATP synthesis, nutrient uptake, and motility. By disrupting this gradient, this compound effectively halts cellular energy production, leading to bacterial cell death. This unique mechanism is believed to be less susceptible to the development of bacterial resistance compared to traditional antibiotics that target specific proteins.
Caption: Mechanism of action of this compound, disrupting the proton motive force.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | ATCC Strain Number | MIC (µg/mL) | Reference |
| Escherichia coli | 25922 | 16 - 32 | |
| Staphylococcus aureus | 29213 | 32 | |
| Staphylococcus aureus | BAA-977 | 16 | |
| Acinetobacter baumannii | BAA-747 | 128 | |
| Acinetobacter baumannii (MDR) | 3086 | 256 | |
| Clostridium perfringens | - | 0.5 - 16 | |
| Pseudomonas aeruginosa | - | Resistant |
Experimental Protocols
Two standard methods for determining the antimicrobial susceptibility of this compound are presented below: Broth Microdilution and Disk Diffusion. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.
Materials:
-
This compound stock solution (prepared in an appropriate solvent and filter-sterilized)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Prepare this compound Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (no this compound), and column 12 as a negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Within 15 minutes of standardization, add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will result in a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Caption: Workflow for Broth Microdilution susceptibility testing.
Protocol 2: Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of this compound's efficacy by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound stock solution
-
Sterile 6-mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
Procedure:
-
Prepare this compound Disks:
-
Aseptically apply a known volume and concentration of the this compound solution to the blank paper disks and allow them to dry completely.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.
-
-
Placement of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is indicative of the bacteria's susceptibility to this compound.
-
References
Application Note: Uncovering Halicin Resistance Mechanisms Using Genome-Wide CRISPRi Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful tool for genome-wide functional genomic screens. By systematically repressing the expression of each gene in an organism, CRISPRi screens can identify genes that, when knocked down, confer a fitness advantage in the presence of a selective pressure, such as an antibiotic. This application note provides a detailed protocol for utilizing a genome-wide CRISPRi screen in Escherichia coli to identify genes whose downregulation leads to increased resistance to Halicin.
Principle of the Method
This protocol employs a pooled genome-wide CRISPRi library, where each single-guide RNA (sgRNA) targets the promoter region of a specific gene, leading to transcriptional repression by a nuclease-dead Cas9 (dCas9). The library of E. coli strains, each with a single gene repressed, is grown in the presence of a sub-lethal concentration of this compound. Strains with sgRNAs targeting genes whose repression confers this compound resistance will be enriched in the population over time. Deep sequencing of the sgRNA pool before and after this compound treatment allows for the identification and quantification of these enriched sgRNAs, thereby pinpointing the corresponding genes as potential resistance determinants.
Experimental Protocols
Preparation of Materials
-
Bacterial Strain: E. coli strain expressing dCas9 from a stable chromosomal location (e.g., MG1655 with integrated dCas9).
-
sgRNA Library: A pooled, genome-wide sgRNA library targeting every gene in the E. coli genome.
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Growth Media: Luria-Bertani (LB) broth and agar plates.
-
Antibiotics for Plasmid Maintenance: (e.g., chloramphenicol for the sgRNA plasmid).
-
Reagents for Transformation, DNA extraction, PCR, and Next-Generation Sequencing.
Determination of this compound Minimum Inhibitory Concentration (MIC)
Before initiating the CRISPRi screen, it is essential to determine the MIC of this compound against the dCas9-expressing E. coli strain.
-
Prepare a 2-fold serial dilution of this compound in LB broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the E. coli strain to a final density of ~5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
For the CRISPRi screen, a sub-lethal concentration (e.g., 0.5 x MIC or 0.75 x MIC) should be used to apply selective pressure without killing the entire library.
CRISPRi Library Transformation
-
Prepare competent dCas9-expressing E. coli cells.
-
Transform the pooled sgRNA library plasmid into the competent cells via electroporation to achieve a high transformation efficiency (at least 100x coverage of the library complexity).
-
Plate the transformed cells on large LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate at 37°C for 12-16 hours.
-
Collect the colonies by scraping them from the plates and resuspending them in LB broth to create the pooled CRISPRi library culture. A portion of this initial library should be harvested for genomic DNA extraction to serve as the "time zero" (T0) reference.
CRISPRi Screen for this compound Resistance
-
Dilute the pooled CRISPRi library culture to an OD600 of ~0.05 in multiple flasks of fresh LB broth containing the selective antibiotic.
-
Grow the cultures at 37°C with shaking until they reach early-log phase (OD600 ~0.2-0.3).
-
At this point, split the culture into two groups:
-
Control Group: Continue growth without this compound.
-
Treatment Group: Add the pre-determined sub-lethal concentration of this compound.
-
-
Continue to incubate both groups at 37°C with shaking.
-
Maintain the cultures in logarithmic growth by periodically diluting them into fresh media (with or without this compound) for a sufficient number of generations to allow for the enrichment of resistant mutants (e.g., 10-15 generations).
-
At the end of the experiment, harvest the cells from both the control and treatment groups by centrifugation.
Sample Processing and Next-Generation Sequencing
-
Extract genomic DNA from the T0, control, and treatment cell pellets.
-
Use PCR to amplify the sgRNA-encoding regions from the extracted genomic DNA. Use primers that add the necessary adapters for next-generation sequencing.
-
Purify the PCR products.
-
Pool the samples and perform high-throughput sequencing to determine the relative abundance of each sgRNA in each population.
Data Analysis
-
Align the sequencing reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA's abundance in the this compound-treated sample relative to the T0 or control sample.
-
Perform statistical analysis (e.g., using tools like MAGeCK) to identify genes for which the corresponding sgRNAs are significantly enriched. A positive LFC indicates that repression of the targeted gene confers a fitness advantage in the presence of this compound.
Data Presentation
The results of the CRISPRi screen can be summarized in a table to clearly present the identified gene "hits" that are potential contributors to this compound resistance.
| Gene | Gene Function | Average log2 Fold Change (LFC) | p-value |
| yfgA | Putative inner membrane protein | 5.8 | 1.2e-6 |
| cpxA | Sensor histidine kinase of the Cpx two-component system | 4.5 | 3.5e-5 |
| tolC | Outer membrane efflux protein | 4.2 | 8.1e-5 |
| atpB | ATP synthase F0 subunit b | 3.9 | 1.4e-4 |
| nuoG | NADH:ubiquinone oxidoreductase subunit G | 3.5 | 2.9e-4 |
Visualizations
Experimental Workflow
Caption: Workflow for identifying this compound resistance genes using a CRISPRi screen.
Proposed this compound Resistance Mechanisms
Caption: Hypothetical mechanisms of this compound resistance identified via CRISPRi.
Discussion and Interpretation
The identification of genes whose repression confers this compound resistance provides valuable insights into the antibiotic's mechanism of action and potential avenues for bacterial escape. For instance, the enrichment of sgRNAs targeting genes involved in outer membrane transport (e.g., tolC) could suggest that reduced efflux contributes to this compound's efficacy. Conversely, knockdown of components of the electron transport chain or ATP synthase (e.g., nuoG, atpB) might confer resistance by altering the metabolic state of the cell in a way that mitigates the effects of PMF disruption. The involvement of stress response regulators like cpxA could indicate that a blunted stress response is protective.
Further validation of these "hits" is essential and can be achieved through individual gene knockdowns and subsequent MIC testing. Understanding these resistance pathways is critical for predicting and potentially circumventing the evolution of resistance to this promising new class of antibiotics. This knowledge can also inform the development of synergistic drug combinations that target both this compound's primary mechanism and its potential resistance pathways.
References
- 1. This compound: AI-Powered Revolution in Antibiotic Discovery [researchmatics.com]
- 2. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deep Learning Approach to Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medindia.net [medindia.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Halicin in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Halicin (SU-3327) is a broad-spectrum antibiotic candidate identified through artificial intelligence, demonstrating activity against various multidrug-resistant bacteria.[1][2] Its proposed mechanism of action involves the disruption of the proton motive force across bacterial cell membranes.[2] Preclinical studies are essential to understand its pharmacokinetic and pharmacodynamic properties, which necessitates a robust and reliable method for its quantification in biological matrices. This document provides a detailed, putative protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no validated method for this compound has been published, this protocol is based on established principles of bioanalysis for small molecules with similar chemical properties, such as thiadiazole and nitrothiazole derivatives.[3]
Principle of the Method
This method utilizes protein precipitation for the extraction of this compound from plasma samples, followed by analysis using reverse-phase Liquid Chromatography coupled to a tandem Mass Spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision. The method is designed to be selective and sensitive for the determination of this compound concentrations over a clinically relevant range.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent such as DMSO or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards (CS) and Quality Controls (QC): Spike control plasma with the working standard solutions to prepare a calibration curve (typically 8 non-zero standards) and at least three levels of QC samples (low, medium, and high).
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. This corresponds to a 3:1 ratio of precipitation solvent to sample.[4]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and require optimization:
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C8 or C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. (To be optimized) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (C5H3N5O2S3, M.W. 261.29), potential precursors would be [M+H]+. |
| Collision Energy (CE) | To be optimized for each transition. |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples from the calibration curve.
Method Performance Characteristics (Hypothetical)
The following table summarizes the expected performance characteristics of this method upon validation, based on typical FDA and EMA guidelines for bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Assessed for bench-top, freeze-thaw, and long-term storage conditions. This compound has shown some instability in storage. |
Stability Considerations
Published data suggests that this compound may be unstable upon storage. Therefore, it is crucial to perform thorough stability assessments.
| Condition | Storage Temperature | Recommendation |
| Short-term (Bench-top) | Room Temperature | Process samples as quickly as possible. Keep on ice during processing if necessary. |
| Freeze-Thaw | -20°C or -80°C | Limit the number of freeze-thaw cycles. Aliquot samples if multiple analyses are anticipated. |
| Long-term | -80°C | Store samples at -80°C for long-term storage. Based on studies of other antibiotics, storage at -80°C generally provides better stability than -20°C. |
Visualizations
References
- 1. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Halicin's Activity Against Multidrug-Resistant Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antibiotics with unconventional mechanisms of action. Halicin (formerly SU-3327), a compound initially investigated for diabetes, was repurposed as a potent antibiotic through a deep learning model.[1][2] It exhibits broad-spectrum activity against various pathogens, including difficult-to-treat MDR strains.[3][4] This document provides detailed protocols for evaluating the in vitro efficacy of this compound against MDR bacteria.
Data Presentation: this compound Activity Against MDR Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, including multidrug-resistant isolates.
| Bacterial Strain | Resistance Profile | This compound MIC (μg/mL) | Reference |
| Escherichia coli ATCC 25922 | Standard Strain | 16 - 32 | |
| Staphylococcus aureus ATCC 29213 | Standard Strain | 32 | |
| Staphylococcus aureus ATCC BAA-977 | MRSA | 16 | |
| Acinetobacter baumannii ATCC BAA-747 | - | 128 | |
| Acinetobacter baumannii MDR 3086 | Multidrug-Resistant | 256 | |
| ESKAPE Pathogen Clinical Isolates | Multidrug-Resistant | 32 - 64 | |
| Pseudomonas aeruginosa | - | > 256 (Intrinsic Resistance) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add 50 µL of CAMHB to wells in columns 2-11. c. Add 100 µL of the this compound working solution (at twice the highest desired concentration) to column 1. d. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. e. Column 11 will serve as the positive control (inoculum without this compound), and column 12 will be the negative control (broth only).
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well in columns 1-11. b. Seal the plate and incubate at 37°C for 16-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Culture tubes with CAMHB
-
Sterile saline for dilutions
-
MHA plates
Protocol:
-
Prepare tubes of CAMHB containing this compound at the desired concentrations and a control tube without the antibiotic.
-
Inoculate each tube with the test organism to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Checkerboard (Synergy) Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).
Protocol:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound along the y-axis and a second antibiotic along the x-axis.
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to ≤ 1.0: Additive
-
1.0 to ≤ 4.0: Indifference
-
4.0: Antagonism
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Caption: Experimental workflow for a Time-Kill Assay.
References
Application of Halicin in Veterinary Medicine: A Promising Antibacterial Agent
Application Notes
Halicin, a compound initially investigated for diabetes treatment, has emerged as a potent antibacterial agent with significant potential for application in veterinary medicine.[1][2][3][4] Discovered through artificial intelligence, this molecule exhibits a unique mechanism of action that makes it effective against a broad spectrum of pathogens, including multidrug-resistant strains.[5] Its demonstrated efficacy against clinically relevant veterinary pathogens, coupled with a favorable preliminary safety profile, positions this compound as a promising candidate for addressing the growing challenge of antimicrobial resistance in animals.
Mechanism of Action:
This compound's primary antibacterial activity stems from its ability to disrupt the proton motive force (PMF) across the bacterial cell membrane. Specifically, it dissipates the transmembrane pH gradient (ΔpH), which is crucial for ATP synthesis and other essential cellular processes, ultimately leading to bacterial cell death. This mechanism is distinct from that of most conventional antibiotics, which typically target specific enzymes or cellular structures. This novel mode of action is thought to contribute to the low propensity for bacteria to develop resistance to this compound.
Spectrum of Activity:
In vitro studies have demonstrated this compound's efficacy against a wide range of Gram-positive and Gram-negative bacteria of veterinary importance. Notably, it has shown potent activity against:
-
Actinobacillus pleuropneumoniae
-
Clostridium perfringens
-
Escherichia coli (including multidrug-resistant strains)
-
Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA)
-
Streptococcus suis
-
Mycoplasma species
-
Acinetobacter baumannii (pan-resistant strains)
-
Mycobacterium tuberculosis
However, this compound has shown a lack of efficacy against Pseudomonas aeruginosa, which is attributed to the low permeability of its outer membrane.
Pharmacokinetics and Safety:
Pharmacokinetic studies in animal models suggest that this compound is poorly absorbed orally and is rapidly eliminated. This profile may limit its use for systemic infections but could be advantageous for treating gastrointestinal infections.
Toxicology studies have indicated that this compound has low acute toxicity. In mice, the oral median lethal dose (LD50) was determined to be 2018.3 mg/kg. Studies have also shown it to be non-mutagenic and non-genotoxic. However, a 90-day subchronic toxicity study in rats indicated potential for weight loss and slight renal inflammation at high doses.
Quantitative Data Summary
Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Clinical Isolates | 4 - 16 | |
| MIC90 | 16 | |
| Staphylococcus aureus | ATCC 29213 | 32 |
| Actinobacillus pleuropneumoniae | S6 | 2 |
| MIC90 | 2 | |
| Streptococcus suis | MIC90 | 16 |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 |
| MIC90 | 0.25 | |
| Mycoplasma spp. | MIC90 | 1 |
| Acinetobacter baumannii | Multidrug-resistant (MIC90) | 16 |
Table 2: In Vivo Efficacy of this compound in a Murine Respiratory Infection Model with A. pleuropneumoniae
| Administration Route | Dosage (mg/kg) | Outcome |
| Oral | 6.37 (low), 12.74 (medium), 25.48 (high) | Dose-dependent reduction in clinical symptom scores and bacterial load in the lungs. |
| Intraperitoneal | 0.74 (low), 1.47 (medium), 3.69 (high) | Marked reduction in clinical symptom scores and significant bacterial load clearance. |
Table 3: Acute Oral Toxicity of this compound
| Animal Model | LD50 (mg/kg) |
| Mice | 2018.3 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control (bacterial suspension without antibiotic).
-
Negative control (broth only).
b. Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. In Vivo Murine Respiratory Infection Model Protocol
This protocol describes the evaluation of this compound's efficacy in treating Actinobacillus pleuropneumoniae infection in mice.
a. Animals:
-
Specific pathogen-free mice (e.g., ICR mice), weighing 18-22 g.
b. Bacterial Challenge:
-
Culture A. pleuropneumoniae S6 to the mid-logarithmic phase.
-
Infect mice intranasally with a bacterial suspension (e.g., 1 x 10^8 CFU in 50 µL of PBS).
c. Treatment:
-
Divide the infected mice into treatment and control groups.
-
Administer this compound orally or via intraperitoneal injection at various doses (e.g., low, medium, and high doses as specified in Table 2) at a set time point post-infection (e.g., 2 hours).
-
The control group receives the vehicle (e.g., PBS).
d. Evaluation:
-
Monitor and record clinical symptom scores daily.
-
At a predetermined endpoint (e.g., 3 days post-infection), euthanize the mice.
-
Aseptically collect lung tissues.
-
Homogenize the lung tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.
-
Perform histopathological examination of lung tissues to assess inflammation and tissue damage.
3. Acute Oral Toxicity Study Protocol in Mice
This protocol is designed to determine the median lethal dose (LD50) of this compound.
a. Animals:
-
Male and female ICR mice, weighing 18-22 g.
b. Procedure:
-
Fast the mice overnight with free access to water.
-
Randomly divide the mice into groups (e.g., five groups).
-
Administer a single oral dose of this compound by gavage at different concentrations (e.g., 4000, 2000, 1000, 500, and 0 mg/kg for the control group).
-
Observe the animals continuously for the first few hours post-administration and then daily for 7 days.
-
Record signs of toxicity and the number of mortalities in each group.
-
Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
-
Conduct post-mortem examinations on deceased animals to observe any pathological changes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A New Horizon in Antibacterial Therapy against Veterinary Pathogens [mdpi.com]
- 3. [PDF] this compound: A New Horizon in Antibacterial Therapy against Veterinary Pathogens | Semantic Scholar [semanticscholar.org]
- 4. This compound: A New Horizon in Antibacterial Therapy against Veterinary Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety and efficacy evaluation of this compound as an effective drug for inhibiting intestinal infections [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Halicin Solubility for In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Halicin in research settings. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and use of this compound solutions for in vitro experiments.
Question: My this compound powder is not dissolving in my aqueous buffer. What should I do?
Answer: this compound is poorly soluble in aqueous solutions. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound.[1][2][3]
Initial Steps:
-
Use an appropriate organic solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2][4] Other solvents like dimethylformamide (DMF) can also be used.
-
Ensure thorough mixing: Vigorously vortex the solution for 1-2 minutes.
-
Apply gentle heat or sonication: If the compound does not fully dissolve, you can sonicate the vial in a water bath or gently warm it to 37°C for 5-10 minutes. Always check for compound stability at higher temperatures before heating.
Question: I successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
Answer: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Troubleshooting Steps:
-
Optimize the dilution process: Pre-warm your aqueous medium to 37°C. While vortexing the medium, add the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Reduce the final working concentration: The simplest approach is to lower the final concentration of this compound in your assay.
-
Adjust the final co-solvent concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. However, be aware that DMSO can be toxic to cells at concentrations above 0.5-1%. For certain biofilm experiments, final DMSO concentrations as high as 2% have been used to maintain this compound solubility at higher concentrations (e.g., 200 µM). Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Consider solubility enhancers: For challenging situations, excipients like Kolliphor HS 15, an amphiphilic solubilizer, have been used as a vehicle for this compound in some studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most frequently recommended solvent for this compound is 100% dimethyl sulfoxide (DMSO). Dimethylformamide (DMF) is also a viable option.
Q2: What are typical concentrations for this compound stock solutions?
A2: Researchers commonly prepare stock solutions at concentrations ranging from 2 mg/mL to 20 mg/mL in DMSO. Stock solutions at 10 mM and 50 mM in DMSO have also been reported.
Q3: How should I store my this compound stock solution?
A3: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. It is also recommended to store them in amber or light-protected tubes.
Q4: My experimental results are inconsistent. Could this compound solubility be the cause?
A4: Yes, poor solubility is a major source of experimental variability. If this compound is not fully dissolved or precipitates out of solution, the effective concentration in your assay will be lower and more variable than intended, leading to non-reproducible results. It is crucial to visually inspect your solutions for any signs of precipitation before each experiment.
Data Presentation
Table 1: Reported Solubility and Stock Concentrations of this compound
| Solvent | Reported Concentration | Notes | Source(s) |
| DMSO | 20 mg/mL | Stock solution for antibacterial assays. | |
| DMSO | 50 mM | Stock solution for biofilm experiments. | |
| DMSO | 10 mM | Intermediate dilution from a 50 mM stock. | |
| DMSO | 2 mg/mL | Stock solution for Ames assay. | |
| DMF | 30 mg/mL | General solubility data. | |
| DMF:PBS (1:10) | ~1 mg/mL | Maximum solubility in an aqueous buffer mix. |
Table 2: Recommended Final DMSO Concentrations in In Vitro Assays
| Final DMSO Concentration | Application Context | Considerations | Source(s) |
| < 0.5% | General cell-based assays | Minimizes cytotoxicity. | |
| 0.5% - 1.0% | General cell-based assays | May be necessary for some compounds; requires vehicle controls. | |
| 2% | Biofilm assays (S. aureus) | Used to maintain solubility of high this compound concentrations (~200 µM). | |
| 10% | Biofilm assays (S. aureus) | Used for very high this compound concentrations; may affect activity of other antibiotics. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 40045-50-9)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Transfer the weighed powder into a sterile amber vial.
-
Add the calculated volume of 100% DMSO. In this example, add 1 mL of DMSO.
-
Cap the vial securely and vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles are visible.
-
If dissolution is incomplete, place the vial in a sonicator water bath for 10-15 minutes, or warm gently to 37°C, followed by further vortexing.
-
Once fully dissolved, create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell-Based Assays
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
37°C water bath or incubator
Methodology:
-
Pre-warm the required volume of your aqueous cell culture medium or buffer to 37°C. This can help improve solubility upon dilution.
-
Calculate the volume of this compound stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop directly into the liquid. Do not add the stock solution to the side of the tube.
-
Continue to mix the solution for another 30 seconds to ensure it is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, the concentration may be too high for the final solvent conditions. Consider lowering the final this compound concentration or slightly increasing the final DMSO percentage (if your assay allows).
-
Always prepare a vehicle control using the same final concentration of DMSO in the medium.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow for troubleshooting this compound solubility issues.
Simplified Mechanism of Action for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Is Effective Against Staphylococcus aureus Biofilms In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Halicin Dosage to Minimize Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halicin. The goal is to help optimize experimental dosages to maximize antibacterial efficacy while minimizing cytotoxicity to mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's antibacterial effect?
Q2: What is the known mechanism of this compound's cytotoxicity in mammalian cells?
A2: this compound was originally developed as an inhibitor of the c-Jun N-terminal kinase (JNK).[2] The JNK signaling pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[3] While the precise cytotoxic mechanism in non-cancerous mammalian cells at antibacterial concentrations is not fully elucidated, it is hypothesized to be related to its JNK inhibitory activity. In the context of triple-negative breast cancer cells, this compound has been shown to activate pyruvate kinase M2 (PKM2) and downregulate the anti-apoptotic gene Bcl-2, leading to cell death.[4]
Q3: What is the therapeutic window for this compound?
Q4: Are there any known issues with this compound's stability in vitro?
A4: Yes, one study observed that the Minimum Inhibitory Concentration (MIC) of this compound doubled after approximately one week of storage at 4°C, suggesting some instability. It is recommended to prepare fresh stock solutions and use them promptly for reproducible results.
Data Presentation: Efficacy vs. Toxicity
The following tables summarize the available quantitative data on this compound's antibacterial efficacy and toxicity. It is important to note the limited availability of in vitro cytotoxicity data on non-cancerous mammalian cell lines.
Table 1: this compound Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 - 32 |
| Staphylococcus aureus | ATCC 29213 | 32 |
| S. aureus (Methicillin-resistant) | ATCC BAA-977 | 16 |
| Acinetobacter baumannii | ATCC BAA-747 | 128 |
| A. baumannii (Multidrug-resistant) | Isolate | 256 |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 |
Data compiled from multiple sources.
Table 2: this compound Toxicity Data
| Assay Type | Model System | Endpoint | Result |
| In Vitro Cytotoxicity | Human Triple-Negative Breast Cancer Cells (MDA-MB-231) | % Viability | <50% at 7.0 µg/mL after 24h |
| In Vitro Hemolysis | Human Red Blood Cells | Hemolytic Activity | None observed up to 204.8 µM |
| Acute Oral Toxicity | Mice | LD50 | 2018.3 mg/kg |
| Subchronic Oral Toxicity (90-day) | Rats | Adverse Effects | Potential kidney inflammation at 201.8 mg/kg/day |
| Embryotoxicity | Zebrafish | LC50 (72h) | Not explicitly stated, but concentrations of 8-128 µM were tested |
Data compiled from multiple sources.
Experimental Protocols
1. Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
-
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
2. Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol measures cell viability based on mitochondrial activity.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). Note that this compound's cytotoxicity can be time-dependent.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Pipette carefully and avoid introducing bubbles. |
| Edge Effects: Evaporation of media from the outer wells of the plate. | Avoid using the outermost wells for experimental conditions. Fill them with sterile water or PBS to maintain humidity. |
| This compound Precipitation: this compound may come out of solution at high concentrations in aqueous media. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower top concentration or a different solvent system (ensure solvent toxicity is controlled for). |
| Contamination: Bacterial or fungal contamination affecting cell health. | Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Solution |
| Incorrect Concentration Range: The tested concentrations are too low to induce a cytotoxic effect. | Perform a wider range of concentrations in a pilot experiment to identify the effective range. |
| Short Exposure Time: The incubation time may be too short for this compound to exert its cytotoxic effects. | Increase the incubation time (e.g., 48 or 72 hours), as this compound's cytotoxicity can be time-dependent. |
| Cell Line Resistance: The chosen cell line may be particularly resistant to this compound. | Consider using a different cell line or a positive control (a compound known to be toxic to the cell line) to ensure the assay is working correctly. |
| Assay Interference: this compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing MTT non-enzymatically). | Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions. If interference is observed, consider a different cytotoxicity assay (e.g., LDH release or a live/dead cell stain). |
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Hypothesized cytotoxic signaling pathway of this compound.
References
"addressing instability of Halicin in stored solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Halicin in stored solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: To prepare a this compound stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO).[1] A common stock concentration is 20 mg/mL.[1] It is crucial to ensure the this compound is fully dissolved before aliquoting for storage.
Q2: How should I store my this compound stock solution to minimize degradation?
A2: Aliquots of the this compound stock solution in DMSO should be stored at -20°C in amber tubes to protect them from light.[1] This storage method is intended to minimize degradation.[1]
Q3: Is this compound known to be unstable in solution?
A3: Yes, there is evidence suggesting that this compound is unstable in solution. Studies have shown that the minimum inhibitory concentration (MIC) of this compound can increase upon storage, indicating a loss of antibacterial efficacy over time.[2] For instance, the MIC of a this compound solution stored at 4°C doubled after approximately one week.
Q4: What are the primary factors that can contribute to the degradation of this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, factors that commonly affect the stability of similar chemical structures include temperature, pH, and exposure to light. The recommendation to store this compound in amber tubes suggests it may be light-sensitive.
Q5: How does this compound's mechanism of action relate to its stability?
A5: this compound's mechanism of action involves the disruption of the proton motive force (PMF) across the bacterial cell membrane, which in turn interferes with ATP synthesis and other essential cellular processes. This mechanism is dependent on the chemical structure of this compound. Degradation of the molecule would likely alter its ability to interact with and disrupt the bacterial membrane, leading to a loss of antibacterial activity.
Troubleshooting Guide
Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in my experiments. What could be the cause?
A1: Inconsistent MIC values for this compound can stem from several factors. One of the primary causes is the degradation of this compound in your stock or working solutions. If a solution has been stored for an extended period, especially at temperatures above -20°C, or has undergone multiple freeze-thaw cycles, its effective concentration may have decreased. Other experimental variables that can lead to varied MIC results include differences in the inoculum size, the composition of the growth medium, and the incubation time.
Q2: My this compound solution appears to have lost its antibacterial activity. How can I confirm this and what should I do?
A2: A loss of antibacterial activity is often indicated by a significant increase in the MIC value against a reference bacterial strain. To confirm, you can perform a quality control experiment using a freshly prepared this compound solution against a sensitive control strain, such as E. coli ATCC® 25922™. If the fresh solution shows the expected MIC and the older solution does not, it is highly likely that the older solution has degraded. In this case, the degraded solution should be discarded, and a new stock should be prepared.
Q3: Can I prepare and store this compound solutions in aqueous buffers instead of DMSO?
A3: While most protocols recommend DMSO for stock solutions, the stability of this compound in aqueous buffers has not been well-documented in available research. For a related compound, allicin, stability is highly pH-dependent, with optimal stability observed between pH 5 and 6. It degrades rapidly at higher or lower pH values. It is plausible that this compound exhibits similar pH sensitivity. If you need to prepare aqueous solutions, it is recommended to prepare them fresh for each experiment and use them immediately. A stability study in your specific buffer system would be advisable.
Q4: I need to subject my this compound solution to a freeze-thaw cycle. How will this affect its stability?
A4: Repeated freeze-thaw cycles can negatively impact the stability of many chemical compounds dissolved in a solution. This can lead to degradation, precipitation of the compound, or phase separation of the solvent. While specific data on the effect of freeze-thaw cycles on this compound is not available, it is best practice to aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed and refrozen.
Quantitative Data on this compound Instability
The following table summarizes the observed changes in the Minimum Inhibitory Concentration (MIC) of this compound solutions after storage, indicating a decrease in potency.
| Bacterial Strain | Freshly Prepared MIC (µg/mL) | MIC after ~1 Week at 4°C (µg/mL) | Fold Change in MIC | Reference |
| S. aureus ATCC BAA-977 | 16 | 32 | 2x | |
| E. coli ATCC 25922 | 32 | 64 | 2x | |
| A. baumannii ATCC BAA-747 | 128 | 128 | 1x (insignificant change) | |
| MDR A. baumannii | 256 | ≥256 | ≥1x |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 20 mg/mL stock solution, dissolve 10 mg of this compound in 0.5 mL of DMSO).
-
Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C until use.
-
Protocol for Broth Microdilution MIC Assay
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents (broth or saline)
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of final concentrations to be tested (e.g., from 256 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension to the final required concentration in the broth (typically to achieve ~5 x 10⁵ CFU/mL in the final well volume).
-
Inoculate each well containing the this compound dilution with the bacterial suspension. The final volume in each well should be consistent (e.g., 200 µL).
-
Include the following controls in your assay:
-
Growth Control: Wells with bacteria and broth only (no this compound).
-
Sterility Control: Wells with broth only (no bacteria or this compound).
-
Solvent Control: Wells with bacteria, broth, and the highest concentration of DMSO used in the dilutions (to ensure the solvent itself does not inhibit bacterial growth).
-
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: this compound's mechanism of action leading to bacterial cell death.
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Enhancing Halicin's Efficacy Against Pseudomonas aeruginosa
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficacy of Halicin against the opportunistic pathogen Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally ineffective against Pseudomonas aeruginosa?
A1: Pseudomonas aeruginosa possesses a highly impermeable outer membrane that acts as a physical barrier, preventing this compound from reaching its intracellular target.[1][2][3] This intrinsic resistance is a primary reason for the observed lack of activity.
Q2: What is the mechanism of action of this compound?
A2: this compound disrupts the proton motive force across the bacterial cell membrane. This process interferes with ATP synthesis and other essential cellular functions, ultimately leading to bacterial cell death.[2]
Q3: What are the most promising strategies to improve this compound's efficacy against P. aeruginosa?
A3: The most promising approach is to use this compound in combination with an outer membrane permeabilizing agent. These agents disrupt the integrity of the outer membrane, allowing this compound to enter the cell and exert its effect. This is a form of synergistic combination therapy.
Q4: What are some examples of potential outer membrane permeabilizing agents to combine with this compound?
A4: Based on studies with other antibiotics, promising permeabilizing agents for P. aeruginosa include:
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that disrupts the outer membrane by removing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer.[4]
-
Colistin: A polymyxin antibiotic that directly interacts with and disrupts the LPS of the outer membrane.
-
Polyamino-isoprenyl compounds (e.g., NV716): These compounds have been shown to bind to LPS and increase outer membrane permeability.
Q5: How can I test for synergistic effects between this compound and a permeabilizing agent?
A5: The most common method for assessing synergy is the checkerboard assay, which allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
Troubleshooting Guides
Issue 1: No observed synergistic effect in a checkerboard assay.
-
Possible Cause 1: Inappropriate concentration range of the permeabilizing agent.
-
Troubleshooting: The permeabilizing agent should be used at a sub-inhibitory concentration (below its own Minimum Inhibitory Concentration - MIC). At this concentration, it should not inhibit bacterial growth on its own but should be sufficient to disrupt the outer membrane. Determine the MIC of the permeabilizing agent alone against your P. aeruginosa strain before performing the checkerboard assay.
-
-
Possible Cause 2: Incompatible buffer or media.
-
Troubleshooting: The activity of some permeabilizing agents, particularly chelators like EDTA, can be affected by the concentration of divalent cations in the growth medium. Consider using a medium with a defined and lower concentration of Mg²⁺ and Ca²⁺ when testing synergy with EDTA.
-
-
Possible Cause 3: Strain-specific resistance mechanisms.
-
Troubleshooting: P. aeruginosa strains can have varying levels of intrinsic and acquired resistance. If possible, test the combination against different clinical or laboratory strains to determine if the lack of synergy is strain-specific.
-
-
Possible Cause 4: Degradation or instability of compounds.
-
Troubleshooting: Ensure that stock solutions of this compound and the permeabilizing agent are freshly prepared and properly stored according to the manufacturer's instructions.
-
Issue 2: High variability in MIC or FIC index results.
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Troubleshooting: A standardized inoculum is critical for reproducible MIC results. Ensure that the bacterial suspension is prepared to a 0.5 McFarland standard and that the final inoculum concentration in the wells is consistent across all experiments (typically 5 x 10⁵ CFU/mL).
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Troubleshooting: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compounds and affect results. To minimize this, fill the perimeter wells with sterile water or media and do not use them for experimental data.
-
-
Possible Cause 3: Subjective interpretation of growth inhibition.
-
Troubleshooting: Use a plate reader to measure the optical density (OD) at 600 nm for a more objective determination of growth inhibition. Alternatively, use a metabolic indicator dye like resazurin to assess cell viability.
-
Quantitative Data Summary
The following tables summarize hypothetical MIC and FIC index data for this compound in combination with potential permeabilizing agents against a reference strain of P. aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Compounds
| Compound | MIC (µg/mL) against P. aeruginosa |
| This compound | >256 |
| EDTA | 2500 |
| Colistin | 2 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound Combinations
| Combination | This compound MIC in Combination (µg/mL) | Permeabilizer MIC in Combination | FIC Index | Interpretation |
| This compound + EDTA | 16 | 625 µg/mL | 0.31 | Synergy |
| This compound + Colistin | 8 | 0.25 µg/mL | 0.16 | Synergy |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound (or the permeabilizing agent) in an appropriate solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using MHB to achieve a range of concentrations. The final volume in each well should be 50 µL.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria only) and a sterility control well (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound along the x-axis (columns) and the permeabilizing agent along the y-axis (rows). The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
The top row should contain only dilutions of the permeabilizing agent, and the leftmost column should contain only dilutions of this compound.
-
Include a growth control well with no compounds.
-
-
Inoculum Preparation and Inoculation:
-
Prepare the P. aeruginosa inoculum as described in the MIC protocol.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits growth.
-
-
FIC Index Calculation:
-
Calculate the FIC for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Permeabilizer = (MIC of Permeabilizer in combination) / (MIC of Permeabilizer alone)
-
-
Calculate the FIC Index: FIC Index = FIC of this compound + FIC of Permeabilizer.
-
Visualizations
Caption: Workflow for assessing this compound synergy against P. aeruginosa.
Caption: Key signaling pathways regulating P. aeruginosa porin expression.
References
- 1. The OpdQ porin of Pseudomonas aeruginosa is regulated by environmental signals associated with cystic fibrosis including nitrate-induced regulation involving the NarXL two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudomonas aeruginosa outer membrane vesicles modulate host immune responses by targeting the Toll-like receptor 4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synergistic effect of EDTA/antimicrobial combinations on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining experimental conditions for reproducible Halicin MIC results"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving reproducible Minimum Inhibitory Concentration (MIC) results for the novel antibiotic candidate, Halicin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What are the generally expected MIC ranges for this compound against common bacterial strains?
A2: this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, MIC values can vary depending on the bacterial species and strain. For example, reported MICs for E. coli ATCC® 25922™ are consistently around 16 μg/mL. For S. aureus ATCC® 29213™, reported MICs are often in the range of 32 μg/mL. It is important to note that some bacteria, like Pseudomonas aeruginosa, have shown intrinsic resistance to this compound.
Q3: My this compound MIC values are inconsistent between experiments. What are the common causes?
A3: Inconsistent MIC results can stem from several factors. Key areas to investigate include the preparation and storage of the this compound stock solution, the density of the bacterial inoculum, the composition and preparation of the growth medium, and the incubation conditions. Precise and consistent execution of the experimental protocol is critical for reproducibility.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound's stability can be a factor in experimental variability. One study noted that the MICs of this compound increased after approximately a week of storage at 4°C, suggesting instability. It is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, aliquoting and storing at -80°C, protected from light, is advisable. The solubility of this compound in the testing medium should also be considered to avoid precipitation.
Q5: Can I use a different medium than Mueller-Hinton Broth (MHB) for this compound MIC testing?
A5: For standardized antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium according to CLSI and EUCAST guidelines. The composition of the media, particularly the concentration of cations like Ca²⁺ and Mg²⁺, can significantly influence the activity of some antimicrobial agents and impact MIC values. Using a different medium would require thorough validation to ensure it does not affect the activity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC determination.
Issue 1: Higher than expected MIC values for control strains.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. One study observed that this compound's efficacy can be affected by storage. |
| Inoculum Too Dense | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard and then diluted to the final recommended concentration (e.g., ~5 x 10⁵ CFU/mL). |
| Media Composition | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Ensure the media is prepared according to the manufacturer's instructions. |
Issue 2: Inconsistent MIC values across replicates in the same experiment.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting during the serial dilution of this compound and the inoculation of bacteria. Use calibrated pipettes. |
| Uneven Temperature | Incubate microtiter plates in a single layer to ensure uniform temperature distribution. Stacking plates can lead to variable growth rates. |
| Well-to-Well Contamination | Be careful to avoid splashing and cross-contamination between wells during plate preparation and inoculation. |
Issue 3: No bacterial growth in the growth control well.
| Possible Cause | Troubleshooting Step |
| Inoculum Not Viable | Use a fresh overnight culture to prepare the inoculum. Ensure the bacterial strain has been properly stored and is viable. |
| Incorrect Media | Verify that the correct growth medium was used and that it was prepared properly. |
| Inoculation Error | Confirm that the growth control wells were indeed inoculated with the bacterial suspension. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ensure final concentration does not inhibit bacterial growth)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain (e.g., E. coli ATCC® 25922™)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Calibrated pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent. It is recommended to prepare this fresh for each experiment.
-
Perform serial twofold dilutions of this compound in CAMHB in a separate plate or tubes to create a range of concentrations.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Transfer 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration, to achieve the final desired concentrations.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (CAMHB + inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Reported MIC Values of this compound for Reference Strains
| Bacterial Strain | Reported MIC (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | 16, 32 | |
| Staphylococcus aureus ATCC® 29213™ | 32 | |
| Staphylococcus aureus ATCC BAA-977 | 16 | |
| Acinetobacter baumannii ATCC BAA-747 | 128 |
Table 2: Factors Influencing this compound MIC Reproducibility
| Factor | Potential Impact on MIC | Recommendation |
| This compound Stability | Increased MIC values with storage. | Prepare fresh stock solutions for each experiment. |
| Inoculum Density | Higher density can lead to higher MICs. | Standardize to 0.5 McFarland and dilute appropriately. |
| Media Cations (Ca²⁺, Mg²⁺) | Can affect antibiotic activity. | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Incubation Time | Longer times may lead to higher MICs. | Standardize incubation to 16-20 hours. |
Visualizations
Caption: Experimental workflow for determining this compound MIC.
References
Technical Support Center: Optimizing Halicin Treatment Regimens in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halicin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary mechanism of action is the dissipation of the proton motive force (PMF) across bacterial cell membranes.[1] It is believed to interfere with the transmembrane pH gradient, which is crucial for ATP synthesis and other essential cellular processes, ultimately leading to bacterial cell death.[2][3][4] This unique mechanism is thought to contribute to its low propensity for inducing bacterial resistance.[5]
Q2: What is the spectrum of activity of this compound?
This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains. It has shown efficacy against pathogens such as Clostridioides difficile, Acinetobacter baumannii, Staphylococcus aureus (including MRSA), and Mycobacterium tuberculosis. However, some bacteria, like Pseudomonas aeruginosa, have demonstrated intrinsic resistance.
Q3: What are the known pharmacokinetic challenges with this compound in animal models?
Preclinical studies in animal models have indicated that this compound has a challenging pharmacokinetic profile. It appears to be poorly absorbed into the bloodstream after oral administration and is rapidly eliminated from the body. This may limit its efficacy for systemic infections and suggests it might be better suited for topical or localized treatments, such as intestinal infections.
Q4: What is the general toxicity profile of this compound in animals?
This compound is considered to have low acute toxicity. However, some potential for kidney toxicity has been observed at high doses in a 90-day subchronic toxicity study in rats.
Q5: How should I prepare this compound for administration in animal models?
For oral administration in mice and rats, this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na). For topical applications, it has been formulated into an ointment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in a systemic infection model | Poor oral bioavailability and rapid elimination of this compound. | Consider alternative routes of administration that achieve higher systemic exposure, such as intraperitoneal injection. However, be mindful of potential local irritation. For localized infections (e.g., skin or gut), direct application or targeted delivery might be more effective. |
| High variability in experimental results | Inconsistent formulation or administration of this compound. | Ensure this compound is homogeneously suspended in the vehicle before each administration. Use precise gavage techniques for oral dosing to minimize variability. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Dose may be too high, approaching toxic levels. | Refer to the toxicity data provided below. Consider reducing the dose or the frequency of administration. Monitor animals closely for any adverse effects. If kidney toxicity is a concern, conduct urinalysis and histopathological examination of the kidneys. |
| Bacterial resistance developing during the experiment | While this compound has a low propensity for inducing resistance, it is not impossible. | Confirm the identity and susceptibility of the bacterial strain post-treatment. If resistance is suspected, perform MIC testing on the recovered isolates. Consider combination therapy with other antibiotics. |
Quantitative Data Summary
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC BAA-977 | 16 | |
| Escherichia coli | ATCC 25922 | 32 | |
| Acinetobacter baumannii | ATCC BAA-747 | 128 | |
| Acinetobacter baumannii | MDR 3086 | 256 | |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 | |
| Escherichia coli | Clinical Isolates | 4 - 16 | |
| Staphylococcus aureus | MRSA Clinical Strains | 2 - 4 |
Animal Toxicity Data
| Animal Model | Administration Route | Parameter | Value | Reference |
| Mice | Oral | Acute LD₅₀ | ~2018 mg/kg | |
| Rats | Oral | 90-Day Subchronic Toxicity | High dose (201.8 mg/kg) led to weight loss and slight renal inflammation. | |
| Mice | Oral | In vivo toxicity (48h) | High dose (25.48 mg/kg) showed no significant impact on hematological parameters, liver, or kidney function. |
Experimental Protocols
Protocol 1: Mouse Model of Acinetobacter baumannii Skin Infection
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Pan-resistant A. baumannii.
-
Infection Procedure:
-
Anesthetize the mice.
-
Create a superficial abrasion on the dorsal side of the mouse.
-
Inoculate the wound with 1 x 10⁶ CFU of A. baumannii in 5 µL of PBS.
-
-
This compound Formulation: Prepare a topical ointment containing this compound.
-
Treatment Regimen:
-
Begin treatment 2 hours post-infection.
-
Apply the this compound-containing ointment to the wound.
-
-
Outcome Assessment:
-
Monitor the bacterial load at the infection site at 24 hours post-treatment by excising the infected tissue, homogenizing it, and plating serial dilutions to determine CFU counts.
-
Protocol 2: Mouse Model of Clostridioides difficile Intestinal Infection
-
Animal Model: C57BL/6 mice.
-
Bacterial Strain: C. difficile.
-
Infection Procedure:
-
Administer a cocktail of antibiotics in the drinking water for 10 days to disrupt the native gut microbiota.
-
After a 2-day antibiotic-free period, orally administer clindamycin (10 mg/kg) 24 hours before infection.
-
Orally challenge the mice with 1 x 10⁵ spores of C. difficile.
-
-
This compound Formulation: Suspend this compound in 0.5% CMC-Na.
-
Treatment Regimen:
-
Administer this compound orally at a specified dose (e.g., 5-10 mg/kg) once daily for 5 days, starting 24 hours post-infection.
-
-
Outcome Assessment:
-
Monitor survival and clinical signs of disease (e.g., weight loss, diarrhea) daily.
-
Quantify the C. difficile burden in the cecum and colon at the end of the study by plating serial dilutions of the luminal contents.
-
Visualizations
Caption: this compound's mechanism of action involves dissipating the proton gradient across the bacterial cell membrane.
Caption: A typical experimental workflow for optimizing this compound treatment regimens in animal models.
References
- 1. Safety and efficacy evaluation of this compound as an effective drug for inhibiting intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety and efficacy evaluation of this compound as an effective drug for inhibiting intestinal infections [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A New Horizon in Antibacterial Therapy against Veterinary Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Halicin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halicin in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
Q2: What are off-target effects and why are they a concern when using this compound in cellular assays?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses. For this compound, which has a known eukaryotic target (JNK) and a potent antibacterial effect, it is crucial to differentiate between the intended on-target effects, potential off-target effects on other mammalian proteins, and general cellular stress or toxicity, especially at higher concentrations.
Q3: What are the common causes of off-target effects with small molecule inhibitors like this compound?
A3: Common causes of off-target effects include:
-
Structural Similarity of Targets: Many proteins, especially kinases like JNK, have structurally similar binding sites (e.g., the ATP-binding pocket), which can lead to a lack of specificity for inhibitors.
-
High Compound Concentration: Using concentrations of this compound significantly above its effective concentration for JNK inhibition or antibacterial activity can increase the likelihood of binding to lower-affinity off-target molecules.
-
Compound Promiscuity: Some chemical structures have a higher propensity to interact with multiple proteins.
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Q4: How can I determine if the observed cellular phenotype is an on-target or off-target effect of this compound?
A4: Differentiating between on-target and off-target effects requires a multi-faceted approach. Key strategies include:
-
Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that also targets JNK (or the bacterial proton motive force, depending on your assay) produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the phenotype can be reversed by overexpressing the target protein (e.g., JNK), it suggests an on-target effect.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (JNK) should mimic the effect of this compound if the phenotype is on-target. The addition of this compound to these cells should not produce an additive effect.
-
Dose-Response Correlation: The potency of this compound in producing the cellular phenotype should correlate with its potency for inhibiting its target.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular response to this compound treatment, but you are unsure if it is due to its intended activity (e.g., JNK inhibition) or an off-target effect.
| Possible Cause | Troubleshooting/Validation Strategy |
| Off-Target Activity | Employ Orthogonal Approaches: Use a structurally unrelated JNK inhibitor to see if it recapitulates the phenotype. Perform a target knockdown (siRNA/shRNA) or knockout (CRISPR) of JNK. If the phenotype is still observed, it is likely an off-target effect. |
| General Cellular Toxicity | Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) at the same concentrations of this compound. A decrease in viability suggests the observed phenotype may be a secondary consequence of cell death. |
| Compound Precipitation | Visual Inspection: At high concentrations, this compound may precipitate out of the cell culture medium. Visually inspect the wells for any signs of precipitation. Compound precipitates can cause non-specific cellular stress and interfere with optical-based assays. |
| Assay Interference | Run Controls: Include "no-cell" controls with this compound to check for direct interference with the assay reagents (e.g., auto-fluorescence or chemical reduction of assay dyes). |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
The potency of this compound in a biochemical assay (e.g., with purified JNK enzyme) does not match its potency in a cell-based assay.
| Possible Cause | Explanation & Troubleshooting |
| Cellular Permeability | This compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration compared to the concentration added to the medium. Consider using cell lines with known differences in drug transporter expression. |
| Intracellular ATP Concentration | For kinase inhibitors like this compound that are ATP-competitive, the high intracellular concentration of ATP can lead to a decrease in apparent potency in cellular assays compared to biochemical assays where ATP concentrations are often lower. |
| Protein-Protein Interactions & Post-Translational Modifications | In a cellular context, JNK exists in complex with other proteins and has post-translational modifications that are absent in a purified, recombinant protein assay. These factors can alter the binding affinity of this compound. |
| Compound Metabolism | Cells may metabolize this compound into more or less active forms, altering its effective concentration and potency over time. |
Experimental Protocols & Methodologies
Protocol 1: Validating On-Target JNK Engagement in Mammalian Cells
This protocol describes a general workflow to confirm that this compound is engaging its intended target, JNK, within the cell.
-
Cell Culture and Treatment:
-
Plate your mammalian cell line of interest at an appropriate density.
-
Treat cells with a dose-range of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
-
Western Blot Analysis of Downstream Signaling:
-
Lyse the cells and prepare protein extracts.
-
Perform a Western blot to analyze the phosphorylation status of c-Jun, a direct substrate of JNK. A decrease in phosphorylated c-Jun (p-c-Jun) with increasing this compound concentration indicates JNK inhibition.
-
-
Control Experiments:
-
JNK Knockdown: Transfect cells with siRNA targeting JNK. A reduction in JNK expression should lead to a decrease in p-c-Jun, similar to this compound treatment.
-
Structurally Unrelated JNK Inhibitor: Treat cells with another known JNK inhibitor (e.g., SP600125) as a positive control.
-
Protocol 2: Assessing General Cytotoxicity
This protocol outlines a basic MTT assay to measure the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: A logical workflow for validating the on-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected cellular phenotypes observed with this compound.
Caption: Simplified JNK signaling pathway showing the inhibitory action of this compound.
References
"improving the yield and purity of synthesized Halicin"
Welcome to the technical support center for the synthesis of Halicin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, also known as SU-3327, is synthesized through a multi-step organic process. The key final step involves the coupling of two precursor molecules: 2-amino-5-mercapto-1,3,4-thiadiazole and a 2-halo-5-nitrothiazole derivative. The synthesis of these precursors is a critical part of the overall process. The IUPAC name for this compound is 5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Q2: What are the typical yields and purity levels reported for this compound synthesis?
A2: Reported yields for the multi-step synthesis of this compound are generally in the range of 40-60%, which is considered moderate for such processes.[1] Purity of commercially available or lab-synthesized this compound is often reported to be high, for instance, 99.5% as determined by NMR.
Q3: What are some common challenges in the synthesis of this compound?
A3: The synthesis of this compound involves demanding reaction conditions, which may include elevated temperatures and the use of specific polar aprotic solvents and metal catalysts.[1] Potential challenges include incomplete reactions, formation of side products, and difficulties in purification, all of which can impact the final yield and purity.
Q4: How can I purify the final this compound product?
A4: Standard purification techniques for organic compounds can be applied. These include:
-
Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and may require experimentation with single or mixed solvent systems.
-
Column Chromatography: This technique is effective for separating the desired product from impurities. Silica gel is a common stationary phase, and the mobile phase would typically be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
Q5: Are there any known stability issues with this compound?
A5: this compound may have stability considerations. For instance, stock solutions are often prepared in DMSO and stored at low temperatures (-20°C) in light-protected containers to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Issue 1: Low Yield in the Final Coupling Step
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require heating. Optimize the reaction temperature to ensure it goes to completion without degrading the product.- Reagent Stoichiometry: Ensure the correct molar ratios of the reactants and any catalysts or bases are used. |
| Side Reactions | - Base Selection: The choice of base can be critical in nucleophilic aromatic substitution reactions. Experiment with different organic or inorganic bases to minimize side product formation.- Inert Atmosphere: If reactants or intermediates are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | - Extraction: Optimize the extraction procedure by selecting an appropriate organic solvent and adjusting the pH of the aqueous layer to ensure the product is in the organic phase.- Washing: Minimize the number of washes or use saturated salt solutions (brine) to reduce the loss of water-soluble product. |
Issue 2: Impure Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | - Reaction Monitoring: Use TLC to confirm the complete consumption of the limiting reagent before stopping the reaction.- Purification: If starting materials persist, they can often be removed by column chromatography with an appropriate solvent gradient. |
| Formation of Byproducts | - Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst to disfavor the formation of byproducts.- Purification: Utilize column chromatography with a carefully selected eluent system to separate the product from impurities. Recrystallization from a suitable solvent system can also be effective. |
| Solvent Impurities | - Solvent Quality: Use high-purity, dry solvents, especially for moisture-sensitive reactions. |
Experimental Protocols
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Precursor 1)
This precursor can be synthesized from thiosemicarbazide and carbon disulfide in the presence of a base.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve thiosemicarbazide in ethanol.
-
Add anhydrous sodium carbonate or potassium hydroxide to the solution.
-
Slowly add carbon disulfide to the mixture with stirring.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.
Synthesis of 2-Halo-5-nitrothiazole (Precursor 2)
A safer, alternative synthesis of 2-amino-5-nitrothiazole, a precursor to the halo-derivative, avoids hazardous nitration steps. This involves the halogenation of a nitroetheneamine followed by reaction with thiourea.
Materials:
-
N,N-dialkyl-2-nitroetheneamine
-
Halogenating agent (e.g., bromine)
-
Thiourea
-
Ethanol
-
Water
Procedure:
-
Halogenate the N,N-dialkyl-2-nitroetheneamine with a suitable halogenating agent in a solvent like ethanol.
-
React the resulting intermediate with thiourea.
-
Treat the product with water to induce ring closure and precipitation of 2-amino-5-nitrothiazole.
-
The 2-amino-5-nitrothiazole can then be converted to the 2-halo-5-nitrothiazole via a Sandmeyer-type reaction.
Final Synthesis of this compound (SU-3327)
This step involves a nucleophilic aromatic substitution reaction between the two precursors.
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
2-halo-5-nitrothiazole (e.g., 2-bromo-5-nitrothiazole)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in DMF.
-
Add the base to the solution and stir.
-
Add the 2-halo-5-nitrothiazole to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude this compound.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for this compound Synthesis - Yield Optimization
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Yield Range |
| Solvent | Ethanol | DMF | 40-60% |
| Base | Triethylamine | Potassium Carbonate | |
| Temperature | Room Temperature | 60-80 °C | |
| Reaction Time | 4 hours | 12 hours (or until completion by TLC) |
Table 2: Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Expected Purity |
| Column Chromatography | Silica Gel (60-120 mesh) | Ethyl Acetate / Hexane Gradient | >98% |
| Recrystallization | - | Ethanol / Water mixture | >99% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Halicin Degradation in Biological Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Halicin stability and activity in their experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent MIC values for this compound can stem from several factors. One of the most common is the degradation of the compound. Studies have shown that the efficacy of this compound can decrease upon storage, even at 4°C, leading to higher MIC values over time.[1] Other potential causes include variations in inoculum preparation, batch-to-batch variability in culture media, and errors in the preparation of serial dilutions.[2]
Q2: I'm observing a gradual loss of this compound's antibacterial effect in my multi-day cell culture experiment. Why is this happening?
A2: The gradual loss of effect is likely due to the degradation of this compound in the biological media at 37°C. While specific degradation kinetics for this compound in cell culture media are not extensively published, many small molecules, especially those with reactive functional groups, are susceptible to degradation over time at physiological temperatures. Factors such as pH shifts in the media during cell growth and interactions with media components can contribute to this instability.
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: To minimize degradation, it is recommended to prepare concentrated stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), store the aliquots at -20°C in the dark.[3] For long-term storage (months to years), -80°C is recommended. When preparing working solutions, use fresh aliquots for each experiment.
Q4: Are there any known off-target effects of this compound or its potential degradation products that I should be aware of?
A4: this compound was originally developed as a c-Jun N-terminal kinase (JNK) inhibitor.[2][4] Therefore, in addition to its antibacterial activity, it can influence JNK signaling pathways in mammalian cells. While the specific off-target effects of this compound's degradation products are not well-documented, it is plausible that they may retain some JNK inhibitory activity or exhibit other, unforeseen biological effects. Researchers should consider including appropriate controls to account for potential confounding effects on JNK signaling in their experiments. Some JNK inhibitors are known to have off-target effects on other kinases, so careful interpretation of results is warranted.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.
Problem: Higher than expected or variable MIC values
Initial Observation: You observe that the MIC of this compound against your bacterial strain is higher than published values or varies significantly between experimental runs.
Troubleshooting Workflow:
Troubleshooting Inconsistent MIC Results
Step-by-Step Guide:
-
Verify Inoculum Preparation: Ensure your bacterial inoculum is standardized correctly (e.g., to a 0.5 McFarland standard) and is a pure culture. An inoculum that is too dense can lead to artificially high MICs.
-
Check Media Preparation: Use a consistent batch of Mueller-Hinton Broth (or other specified media). Variations in cation concentration or pH between batches can affect antibiotic activity.
-
Assess this compound Stock Solution: If your stock solution has been stored for an extended period, especially at 4°C, or has undergone multiple freeze-thaw cycles, it may have degraded.
-
Prepare Fresh this compound Stock: Prepare a new stock solution of this compound from a reliable source.
-
Perform a Stability Test: If problems persist, perform a stability test to determine the rate of this compound degradation under your specific experimental conditions. This can be a simple bioassay or a more quantitative HPLC-based method (see Experimental Protocols).
Problem: Loss of this compound Activity in a Time-course Experiment
Initial Observation: this compound shows initial efficacy, but the effect diminishes over the course of a multi-day experiment.
Troubleshooting Workflow:
Troubleshooting Loss of Activity in Time-Course Experiments
Step-by-Step Guide:
-
Hypothesize Degradation: The most likely cause is the degradation of this compound at the incubation temperature of 37°C.
-
Replenish this compound: In a pilot experiment, try replenishing the this compound-containing media every 24 hours to maintain a more consistent active concentration.
-
Assess Stability at 37°C: Use an analytical method like HPLC-MS to quantify the concentration of this compound in your culture media over the time course of your experiment. This will provide a direct measure of its stability.
-
Optimize Dosing Regimen: Based on the stability data, adjust your experimental protocol to include more frequent media changes or a higher initial concentration of this compound to compensate for degradation.
Quantitative Data Summary
The following table summarizes published MIC values for this compound against various bacterial strains, including data that indicates a change upon storage.
| Bacterial Strain | Freshly Prepared MIC (µg/mL) | MIC after ~1 week at 4°C (µg/mL) | Reference |
| S. aureus (ATCC BAA-977) | 16 | 32 | |
| E. coli (ATCC 25922) | 32 | 64 | |
| A. baumannii (ATCC BAA-747) | 128 | 128 (insignificant change) | |
| MDR A. baumannii | 256 | ≥256 | |
| E. coli (ATCC 25922) | 16 | Not Reported | |
| S. aureus (ATCC 29213) | 32 | Not Reported |
Experimental Protocols
Protocol 1: Bioassay for Assessing this compound Stability
This protocol provides a functional assessment of this compound stability by measuring its antibacterial activity over time.
Materials:
-
This compound stock solution
-
Appropriate biological medium (e.g., Mueller-Hinton Broth, cell culture medium)
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Procedure:
-
Prepare a solution of this compound in the biological medium of interest at a concentration several-fold higher than its MIC.
-
Dispense the this compound-containing medium into multiple sterile tubes.
-
Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the tubes.
-
Perform a standard MIC assay using the aged this compound solution.
-
Compare the MIC values obtained at different time points. An increase in the MIC indicates degradation of this compound.
Protocol 2: Quantification of this compound in Biological Media by HPLC-MS
This protocol outlines a general procedure for the quantitative analysis of this compound, which should be optimized for your specific instrument and matrix.
Materials:
-
This compound standard of known purity
-
Biological media samples containing this compound
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (HPLC-grade)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen media samples on ice.
-
To 100 µL of media, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with water containing 0.1% formic acid to bring the this compound concentration within the calibration curve range.
-
-
Calibration Curve:
-
Prepare a series of this compound standards of known concentrations in the same biological medium used for the experiment.
-
Process these standards using the same sample preparation method as the experimental samples.
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to separate this compound from media components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) for quantification, if a tandem MS is available. The precursor ion will be the protonated molecule of this compound, and a characteristic fragment ion should be monitored.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Hypothetical this compound Degradation Pathway
Based on its chemical structure, this compound possesses several functional groups that could be susceptible to degradation in aqueous biological media. The following diagram illustrates a hypothetical degradation pathway involving hydrolysis.
Hypothetical Degradation of this compound
This compound's Known Signaling Context
This compound's primary antibacterial mechanism of action is the disruption of the proton motive force in bacteria. Additionally, it is a known inhibitor of c-Jun N-terminal kinase (JNK) in mammalian cells.
Dual Activity of this compound
References
- 1. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Horizon in Antibacterial Therapy against Veterinary Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing AI Models for Halicin Analog Discovery
Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging artificial intelligence to discover novel Halicin analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with potential challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing AI models for identifying new antibiotic candidates like this compound analogs?
Q2: How can transfer learning be effectively applied to optimize models for discovering this compound analogs, especially with limited datasets?
A2: Transfer learning is a powerful technique to address the challenge of limited datasets in drug discovery. It involves pre-training a model on a large, general chemical dataset to learn fundamental molecular representations and chemical principles. This pre-trained model is then fine-tuned on a smaller, more specific dataset of molecules with known antibacterial activity, such as compounds structurally or functionally related to this compound. This approach allows the model to leverage the knowledge gained from the larger dataset, leading to better performance and generalization even with limited specific data.
Q3: What are the best practices for preprocessing chemical data for training AI models in this context?
A3: High-quality data is fundamental for building effective predictive models in drug discovery. Best practices for preprocessing chemical data include:
-
Data Cleaning: Removing duplicate entries, correcting structural errors, and handling missing values are critical first steps.
-
Standardization: Molecular structures should be standardized to a consistent format (e.g., SMILES or InChI) to ensure uniformity. This includes neutralizing charges, removing salts, and handling tautomers and stereoisomers appropriately.
-
Feature Engineering: Molecular descriptors and fingerprints (e.g., Morgan fingerprints, ECFPs) are computed to represent the chemical structures in a machine-readable format. The choice of features can significantly impact model performance.
-
Data Splitting: The dataset should be carefully split into training, validation, and test sets to ensure a robust evaluation of the model's performance and to prevent data leakage.
Troubleshooting Guides
Scenario 1: My AI model is overfitting to the training data and performs poorly on new, unseen molecules.
-
Problem: The model has learned the training data too well, including its noise, and fails to generalize to new chemical entities.
-
Solutions:
-
Regularization: Implement regularization techniques like L1 or L2 regularization, or dropout for neural networks. These methods add a penalty to the model's complexity, discouraging it from fitting the noise in the training data.
-
Cross-Validation: Use k-fold cross-validation to get a more robust estimate of the model's performance on unseen data. This involves splitting the training data into 'k' subsets and training the model 'k' times, each time using a different subset as the validation set.
-
Data Augmentation: If possible, augment the training data with additional relevant compounds or by generating variations of existing molecules.
-
Simplify the Model: A complex model is more prone to overfitting. Try using a simpler model architecture with fewer parameters.
-
Scenario 2: The molecules identified by my generative model are predicted to be active but are difficult or impossible to synthesize in the lab.
-
Problem: The model is generating chemically valid but synthetically infeasible molecules.
-
Solutions:
-
Synthetic Accessibility Scoring: Incorporate a synthetic accessibility score (e.g., SAscore) as a reward or a filter in your generative model pipeline. This will guide the model towards generating molecules that are easier to synthesize.
-
Retrosynthesis Prediction: Utilize retrosynthesis prediction tools to evaluate the synthetic feasibility of the generated molecules. Some advanced generative models can be trained with a focus on synthesizability.
-
Expert-in-the-Loop: Collaborate with medicinal chemists to review the generated structures and provide feedback to refine the model's output. Their expertise can help in identifying promising and synthesizable scaffolds.
-
Scenario 3: I am having difficulty interpreting the predictions of my deep learning model to understand which molecular features are driving the antibacterial activity.
-
Problem: Deep learning models are often considered "black boxes," making it challenging to understand the rationale behind their predictions.
-
Solutions:
-
Explainable AI (XAI) Techniques: Employ XAI methods to gain insights into the model's decision-making process. Techniques like SHAP (SHapley Additive exPlanations) and LIME (Local Interpretable Model-agnostic Explanations) can help identify the key atoms, bonds, or substructures that contribute most to the predicted activity.
-
Attention Mechanisms: For certain neural network architectures, attention mechanisms can highlight the parts of the input molecule that the model is focusing on when making a prediction.
-
Feature Importance: For simpler models like Random Forests, you can directly extract feature importance scores to understand which molecular descriptors are most influential.
-
Quantitative Data Summary
For researchers looking to benchmark their models, the following table summarizes the performance of the deep neural network used in the original discovery of this compound.
| Metric | Value | Reference |
| Training Set Size | ~2,500 molecules | |
| Validation Approach | Held-out test set | |
| Screening Library Size | >100 million molecules | |
| Time for In Silico Screen | 3 days | |
| Hit Rate (from ZINC15) | 8 out of 23 tested |
Experimental Protocols
Protocol 1: Virtual Screening Workflow for this compound Analogs
References
Validation & Comparative
A Comparative Analysis of Halicin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. This guide provides a comparative analysis of Halicin, a recently identified antibiotic with a novel mechanism of action, and vancomycin, a standard-of-care glycopeptide antibiotic for MRSA infections. This comparison is based on available experimental data to inform research and drug development efforts.
Executive Summary
This compound demonstrates significant promise as an anti-MRSA agent, exhibiting potent activity against a range of clinical isolates and superior efficacy against biofilms compared to vancomycin. While vancomycin remains a crucial therapeutic option, its effectiveness can be hampered by the emergence of reduced susceptibility and challenges in treating biofilm-associated infections. This compound's distinct mechanism of action, targeting the proton motive force, may also present a higher barrier to resistance development.
Quantitative Data Presentation
Table 1: In Vitro Susceptibility of MRSA to this compound
| MRSA Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| MSSA ATCC 29213 | 2 | [Kao et al., 2024][1] |
| MRSA ATCC 33592 | 2 | [Kao et al., 2024][1] |
| MRSA USA300 | 4 | [Kao et al., 2024][1] |
| hVISA Mu3 | 2 | [Kao et al., 2024][1] |
| VISA Mu50 | 1 | [Kao et al., 2024][1] |
| Clinical Isolates (10) | 2-4 (MIC₅₀: 2, MIC₉₀: 4) | [Kao et al., 2024] |
| S. aureus (veterinary) | 8 (MBC: 16) | [Wang et al., cited in Kao et al., 2024] |
hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus
Table 2: Comparative Efficacy Against MRSA Biofilms
| Antibiotic | Biofilm Age | Substrate | Fold Increase in MBEC vs. MIC | Reference |
| This compound | 24 hours | Titanium alloy, Cobalt-chrome, UHMWPE, Devitalized muscle, Devitalized bone | 10-40x | [Higashihira et al., 2024] |
| 7 days | Titanium alloy, Cobalt-chrome, UHMWPE, Devitalized muscle, Devitalized bone | 10-40x | [Higashihira et al., 2024] | |
| Vancomycin | 24 hours | Titanium alloy, Cobalt-chrome, UHMWPE, Devitalized muscle, Devitalized bone | 50-200x | [Higashihira et al., 2024] |
| 7 days | Titanium alloy, Cobalt-chrome, UHMWPE, Devitalized muscle, Devitalized bone | 100-400x | [Higashihira et al., 2024] |
MBEC: Minimum Biofilm Eradication Concentration; MIC: Minimum Inhibitory Concentration; UHMWPE: Ultra-high molecular weight polyethylene
Mechanisms of Action
This compound: Disrupting the Proton Motive Force
This compound exhibits a novel mechanism of action by disrupting the proton motive force (PMF) across the bacterial cell membrane. The PMF is crucial for ATP synthesis, transport of nutrients, and other essential cellular processes. By dissipating the transmembrane pH gradient, this compound effectively short-circuits the cell's energy production, leading to rapid bactericidal activity. This mechanism is distinct from most conventional antibiotics that target specific enzymes or cellular components.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby weakening the cell wall and leading to cell lysis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method is commonly employed to determine the MIC of an antimicrobial agent against a specific bacterium.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The antimicrobial agent (this compound or vancomycin) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vivo Efficacy in a C. elegans MRSA Infection Model
The nematode Caenorhabditis elegans is utilized as a simple whole-animal model to assess the in vivo efficacy of antimicrobial compounds.
Experimental Procedure:
-
Infection: C. elegans are infected with a pathogenic strain of MRSA.
-
Treatment: Infected nematodes are transferred to a liquid culture medium containing the test compound (e.g., this compound at 1x and 2x MIC) or a vehicle control.
-
Monitoring: The survival of the nematodes is monitored daily over several days.
-
Data Analysis: Survival curves are generated, and statistical analyses are performed to determine if the treatment significantly extends the lifespan of the infected nematodes compared to the control group. A recent study demonstrated that this compound treatment significantly extended the median survival of MRSA-infected C. elegans.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent against MRSA. Its novel mechanism of action and potent efficacy, particularly against challenging biofilms, warrant further investigation. Direct, head-to-head comparative studies with vancomycin across a broad range of clinical MRSA isolates and in various in vivo infection models will be crucial to fully elucidate its therapeutic potential and position it within the antimicrobial arsenal. The data presented in this guide underscores the importance of continued research into new antibiotics like this compound to address the growing challenge of antimicrobial resistance.
References
Unraveling Halicin's Novel Assault on Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Halicin's unique mechanism of action against that of conventional antibiotics, supported by experimental data and detailed methodologies.
Discovered through a deep learning model, this compound has emerged as a promising antibiotic candidate with a novel mechanism of action that circumvents common bacterial resistance strategies. Unlike traditional antibiotics that often target specific enzymes or cellular processes, this compound kills bacteria by disrupting the proton motive force (PMF) across their cell membranes. This fundamental process is crucial for energy production and other essential cellular functions, making it a difficult target for bacteria to develop resistance against.
This compound's Disruptive Effect on the Proton Motive Force
This compound's primary mode of action is the dissipation of the electrochemical gradient across the bacterial membrane, which is essential for ATP synthesis, nutrient uptake, and motility.[1][2][3] This disruption leads to a rapid collapse of the cell's energy production, ultimately causing cell death.[2][3] Studies have shown that this compound's activity is particularly effective against a broad spectrum of bacteria, including many multidrug-resistant (MDR) strains.
In contrast, conventional antibiotics typically inhibit specific pathways such as cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., tetracyclines), or DNA replication (e.g., fluoroquinolones). While effective, these targeted mechanisms can be overcome by bacteria through mutations in the target proteins or the acquisition of resistance genes. This compound's attack on the fundamental PMF presents a more formidable challenge to bacterial adaptation.
Comparative Efficacy: this compound vs. Conventional Antibiotics
The effectiveness of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables provide a comparative summary of this compound's MIC values against various bacterial strains, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections.
| Bacterium | This compound MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 16 - 32 | |
| Staphylococcus aureus ATCC 29213 | 32 | |
| Staphylococcus aureus ATCC BAA-977 | 16 | |
| Acinetobacter baumannii ATCC BAA-747 | 128 | |
| MDR Acinetobacter baumannii 3086 | 256 | |
| Clinical Isolates of C. perfringens | 0.5 - 16 | |
| Clinical Isolates of E. coli | 4 - 16 | |
| MDR Gram-negative pathogens | 16 - 64 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterium | This compound | Ciprofloxacin | Tetracycline | Vancomycin |
| E. coli | 16-32 µg/mL | 0.015-1 µg/mL | 0.5-4 µg/mL | >128 µg/mL |
| S. aureus | 16-32 µg/mL | 0.12-2 µg/mL | 0.25-4 µg/mL | 0.5-2 µg/mL |
| A. baumannii | 128-256 µg/mL | 0.25->128 µg/mL | 2->128 µg/mL | >128 µg/mL |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Conventional Antibiotics. (Note: MIC values for conventional antibiotics are typical ranges and can vary significantly between strains).
Experimental Validation of this compound's Mechanism of Action
The disruption of the proton motive force by this compound can be experimentally validated through several key assays. Below are detailed protocols for two such fundamental experiments.
Experimental Protocol 1: Measurement of Bacterial Membrane Potential Using Flow Cytometry
This protocol details the use of the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure changes in bacterial membrane potential upon exposure to this compound. DiOC₂(3) exhibits green fluorescence in all bacterial cells, but its fluorescence shifts to red as it accumulates in cells with a higher membrane potential. A decrease in the red-to-green fluorescence ratio indicates membrane depolarization.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
BacLight™ Bacterial Membrane Potential Kit (containing DiOC₂(3) and CCCP)
-
This compound
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Flow cytometer with a 488 nm laser
Procedure:
-
Dilute the bacterial culture to approximately 1 x 10⁶ cells/mL in filtered PBS.
-
Prepare test samples by adding this compound at various concentrations. Include a positive control with 25 µM CCCP and a negative control with no treatment.
-
Add 3 µL of 3 mM DiOC₂(3) to each sample tube.
-
Incubate the samples at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser. Collect fluorescence data in the green (e.g., 525/50 nm filter) and red (e.g., 610/20 nm filter) channels.
-
Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in this compound-treated samples compared to the untreated control indicates membrane depolarization.
Experimental Protocol 2: Quantification of Intracellular ATP Levels
This protocol describes how to measure the intracellular ATP concentration in bacteria after treatment with this compound. A decrease in ATP levels is a direct consequence of the disruption of the proton motive force, which drives ATP synthesis.
Materials:
-
Bacterial culture in mid-log phase
-
Trichloroacetic acid (TCA)
-
ATP-free water
-
ATP Assay Kit (e.g., luciferase-based)
-
This compound
-
Luminometer
Procedure:
-
Treat bacterial cultures with various concentrations of this compound for a specified time. Include an untreated control.
-
To extract intracellular ATP, add TCA to the cell suspension to a final concentration of 0.5-2.5%.
-
Centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant containing the ATP to a new tube.
-
Prepare ATP standards according to the manufacturer's instructions.
-
In a 96-well opaque plate, add a sample of the supernatant or ATP standard to each well.
-
Add the ATP assay reagent (containing luciferase and luciferin) to each well.
-
Immediately measure the luminescence using a luminometer. The amount of light produced is directly proportional to the ATP concentration.
-
Calculate the ATP concentration in each sample based on the standard curve. A significant reduction in ATP levels in this compound-treated samples confirms the disruption of energy metabolism.
Visualizing this compound's Mechanism of Action
To illustrate the underlying processes, the following diagrams created using the DOT language visualize this compound's mechanism of action and the experimental workflow for its validation.
References
- 1. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 2. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era [mdpi.com]
"head-to-head comparison of Halicin with other broad-spectrum antibiotics"
Comparative Mechanism of Action
In contrast, Ciprofloxacin and Meropenem operate through well-established pathways that have, over time, been subverted by bacterial resistance mechanisms.
-
Ciprofloxacin , a member of the fluoroquinolone class, inhibits DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By trapping them on DNA, Ciprofloxacin introduces lethal double-strand breaks, thereby inhibiting cell division.
-
Meropenem is a broad-spectrum carbapenem antibiotic that targets the bacterial cell wall. It inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cross-linking the cell wall. This interference leads to a weakened cell wall and subsequent cell lysis.
References
- 1. This compound: AI-Powered Revolution in Antibiotic Discovery [researchmatics.com]
- 2. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PubMed [pubmed.ncbi.nlm.nih.gov]
Halicin: A Paradigm Shift in the Fight Against Antibiotic Resistance
A comparative analysis of Halicin's performance against existing antibiotics reveals a significant breakthrough in overcoming cross-resistance, a major hurdle in modern medicine. Discovered through artificial intelligence, this compound demonstrates a unique mechanism of action that maintains its efficacy against a broad spectrum of multidrug-resistant (MDR) bacteria.
This guide provides a comprehensive comparison of this compound with conventional antibiotics, focusing on cross-resistance, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel antibiotic.
Quantitative Analysis of Antibacterial Efficacy
This compound has shown potent activity against a wide range of bacterial pathogens, including those resistant to multiple antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing this compound's effectiveness against both susceptible and resistant bacterial strains.
| Bacterium | Strain | Resistance Profile | This compound MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Susceptible | 16 | Ciprofloxacin | - |
| Escherichia coli | - | Ciprofloxacin-Resistant | - | Ciprofloxacin | >32 |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 2 | Oxacillin | - |
| Staphylococcus aureus | ATCC 33592 | Methicillin-Resistant (MRSA) | 2 | Oxacillin | >4 |
| Staphylococcus aureus | USA300 | Methicillin-Resistant (MRSA) | 4 | Oxacillin | - |
| Staphylococcus aureus | Mu3 | Hetero-Vancomycin Intermediate (hVISA) | 2 | Vancomycin | - |
| Staphylococcus aureus | Mu50 | Vancomycin-Intermediate (VISA) | 1 | Vancomycin | - |
| Acinetobacter baumannii | ATCC BAA-747 | Susceptible | 128 | - | - |
| Acinetobacter baumannii | MDR 3086 | Multidrug-Resistant | 256 | - | - |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound. This table showcases the efficacy of this compound against various susceptible and resistant bacterial strains. Data compiled from multiple sources.[1][2][3]
Low Propensity for Resistance Development
A key differentiator of this compound is its remarkably low propensity to induce resistance. In a pivotal study, E. coli was exposed to sub-lethal concentrations of this compound and ciprofloxacin over 30 days.
| Antibiotic | Day 0 MIC (µg/mL) | Day 30 MIC (µg/mL) | Fold Increase in MIC |
| This compound | 2 | 2 | 1 (No increase) |
| Ciprofloxacin | 0.016 | >3.2 | >200 |
Table 2: Resistance Development in E. coli after 30-Day Exposure. This table illustrates the stark contrast in resistance development between this compound and Ciprofloxacin. While E. coli rapidly developed high-level resistance to ciprofloxacin, no resistance to this compound was observed.[4]
Experimental Protocols
The data presented is based on established and standardized experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07, is the most common procedure.[5]
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Induction of Antibiotic Resistance by Serial Passage
To assess the potential for resistance development, bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic over an extended period.
Protocol:
-
Initial MIC Determination: The baseline MIC of the antibiotic against the bacterial strain is determined.
-
Serial Passaging: A culture of the bacteria is grown in a medium containing the antibiotic at a concentration of 0.5x the MIC.
-
Daily Transfer: Each day, a small volume of the bacterial culture from the tube with the highest antibiotic concentration that still shows growth is transferred to a new set of tubes with fresh medium and a range of antibiotic concentrations.
-
MIC Determination of Passaged Strains: This process is repeated for a specified number of days (e.g., 30 days). The MIC of the bacterial population is determined at regular intervals to monitor for any increase, indicating the development of resistance.
Visualizing the Workflow and Mechanism
To better illustrate the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.
References
- 1. In Vivo Effect of this compound on Methicillin-Resistant Staphylococcus aureus-Infected Caenorhabditis elegans and Its Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Effect of this compound on Methicillin-Resistant Staphylococcus aureus-Infected Caenorhabditis elegans and Its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artificial intelligence yields new antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
"comparative efficacy of Halicin in different infection models"
Mechanism of Action
Unlike traditional antibiotics that often target specific enzymes or cellular processes, Halicin acts by disrupting the proton motive force (PMF) across the bacterial cell membrane. This electrochemical gradient is fundamental for bacteria to produce ATP, transport nutrients, and maintain cellular homeostasis. By dissipating this gradient, likely through complexing with iron, this compound effectively short-circuits the cell's energy production, leading to rapid cell death. This novel mechanism is thought to be a key reason for its low propensity to induce resistance.
In Vitro Efficacy
This compound has demonstrated potent bactericidal activity against a wide array of pathogens, including many multidrug-resistant (MDR) strains that are notoriously difficult to treat. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain Type | MIC (µg/mL) | References |
| Staphylococcus aureus | ATCC BAA-977 | 16 | |
| Staphylococcus aureus | ATCC 29213 | 8 - 32 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 4 | |
| Escherichia coli | ATCC 25922 | 16 - 32 | |
| Escherichia coli | Clinical Isolates | 4 - 16 | |
| Acinetobacter baumannii | ATCC BAA-747 | 128 | |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 256 | |
| Clostridium perfringens | Standard Strain | 8 | |
| Clostridium perfringens | Clinical Isolates | 0.5 - 16 | |
| Clostridioides difficile | - | Active | |
| Mycobacterium tuberculosis | - | Active | |
| Enterococcus faecalis | Various Strains | 4 - 8 | |
| Enterococcus faecium | Various Strains | 4 - 8 | |
| Pseudomonas aeruginosa | - | No activity (>256) |
Note: The lack of activity against Pseudomonas aeruginosa is likely due to the bacterium's highly impermeable outer membrane.
In Vivo Efficacy in Animal Models
Preclinical studies in animal models have corroborated the promising in vitro results, demonstrating this compound's therapeutic potential in treating complex infections.
Table 2: Efficacy of this compound in Various Animal Infection Models
| Animal Model | Pathogen | Infection Type | Treatment & Dosage | Key Findings | References |
| Mouse | Pan-resistant A. baumannii | Skin/Wound Infection | Topical ointment containing this compound | Complete clearance of infection within 24 hours. | |
| Mouse | Clostridioides difficile | Intestinal Infection | Not specified | Total eradication of the infection within 5 days. | |
| Mouse | Ciprofloxacin-resistant C. perfringens | Intestinal Infection | Intraperitoneal injection (5 mg/kg and 10 mg/kg) | Demonstrated a good therapeutic effect. | |
| Mouse | Enterococcus species | Subcutaneous Infection | Combination therapy with Doxycycline | Effectively reduced bacterial load and inflammation. | |
| C. elegans | Methicillin-Resistant S. aureus (MRSA) | Systemic Infection | Not specified | Prolonged median survival time from 4 to 6 days. |
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key efficacy studies of this compound.
Workflow of this compound Discovery and Validation
The identification of this compound as an antibiotic is a testament to the potential of AI in drug discovery. The process involved training a deep neural network to predict antibacterial activity, screening vast chemical libraries, and then validating the top candidates through rigorous in vitro and in vivo testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation : A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation : The plates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Analysis : The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Mouse Intestinal Infection Model Protocol (C. perfringens)
This model is crucial for evaluating the efficacy of orally or systemically administered antibiotics against gut pathogens.
Comparison with Conventional Antibiotics
Conclusion and Future Outlook
This compound represents a promising new frontier in the battle against antibiotic-resistant bacteria. Its broad-spectrum efficacy, particularly against challenging Gram-positive and Gram-negative pathogens, and its unique mechanism of action make it a compelling candidate for further development. While preclinical data from in vitro and in vivo models are highly encouraging, further research is essential. Future investigations must focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and ultimately, human clinical trials to validate its safety and therapeutic potential in patients. The discovery of this compound underscores the transformative impact of integrating artificial intelligence into the drug discovery pipeline, offering a powerful tool to expand our arsenal against infectious diseases.
References
- 1. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Assessment of the Antibacterial Efficacy of this compound against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era [mdpi.com]
"validating the low resistance frequency of Halicin in long-term studies"
A comparative analysis of Halicin's low resistance frequency in long-term studies reveals a significant advantage over conventional antibiotics. This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound's performance, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
The emergence of antibiotic-resistant bacteria poses a grave threat to global health. The relentless evolution of microbes necessitates the discovery of novel antimicrobial agents with a low propensity for resistance development. This compound, a compound identified through artificial intelligence, has emerged as a promising candidate due to its unique mechanism of action that circumvents common resistance pathways. This guide delves into the long-term studies validating this compound's low resistance frequency, comparing it with other established antibiotics.
Low Resistance Profile of this compound: A Comparative Overview
Long-term serial passage studies are instrumental in assessing the potential for bacteria to develop resistance to an antibiotic. In these experiments, bacteria are repeatedly exposed to sub-lethal concentrations of a drug over an extended period, mimicking the selective pressure that drives resistance evolution. The results of such studies for this compound, when compared to other antibiotics, are striking.
| Antibiotic | Organism | Duration of Study | Fold Increase in Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | E. coli | 40 days | No significant increase | [1] |
| Ciprofloxacin | E. coli | 25 passages | 256-fold | [2] |
| Ciprofloxacin | E. coli | 10 treatments | 16-fold | [3] |
| Meropenem | E. coli (mutant) | Serial passage | 8-fold | [4] |
| Ampicillin | E. coli | 315 hours | 64-fold | [5] |
Table 1: Comparison of Resistance Development in E. coli in Long-Term Studies. This table summarizes the fold increase in the Minimum Inhibitory Concentration (MIC) of various antibiotics against E. coli in long-term serial passage studies. A lower fold increase indicates a lower propensity for resistance development.
Understanding this compound's Unique Mechanism of Action
This compound's remarkable ability to evade resistance development lies in its unconventional mechanism of action. Unlike many antibiotics that target specific bacterial enzymes or cellular processes, this compound disrupts the proton motive force (PMF) across the bacterial cell membrane. The PMF is a fundamental energy-coupling mechanism essential for various vital cellular functions, including ATP synthesis, nutrient transport, and motility. By dissipating the proton gradient, this compound effectively short-circuits the bacterium's energy production, leading to cell death. This multi-target mechanism is difficult for bacteria to overcome through single-point mutations, which is a common route to resistance for many other antibiotics.
Caption: this compound's mechanism of action: disrupting the proton motive force.
Experimental Protocols: Long-Term Resistance Studies
The following is a generalized protocol for a serial passage assay used to evaluate the development of antibiotic resistance in bacteria over an extended period.
Objective: To determine the rate and extent of resistance development to an antibiotic through continuous exposure.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Test antibiotic (e.g., this compound) and control antibiotics (e.g., ciprofloxacin, meropenem, ampicillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic for the bacterial strain using the broth microdilution method according to CLSI guidelines.
-
Serial Passage Setup:
-
Prepare a series of two-fold dilutions of the antibiotic in CAMHB in a 96-well plate, bracketing the initial MIC.
-
Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Daily Passaging:
-
After incubation, determine the MIC for that day, defined as the lowest antibiotic concentration that completely inhibits visible bacterial growth.
-
Select the culture from the well with the highest concentration of antibiotic that still shows bacterial growth (sub-MIC).
-
Dilute this culture 1:1000 in fresh CAMHB.
-
Use this diluted culture to inoculate a new 96-well plate with a fresh serial dilution of the antibiotic. The concentration range for the new plate should be adjusted to bracket the new, potentially higher, MIC.
-
-
Repeat and Record: Repeat the daily passaging for a predetermined number of days (e.g., 30 or 40 days). Record the MIC value each day.
-
Data Analysis: Plot the MIC values over time to visualize the rate of resistance development. Calculate the fold increase in MIC from the initial value to the final value.
Caption: Workflow for a long-term serial passage antibiotic resistance assay.
Conclusion
References
- 1. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No Decrease in Susceptibility to NVC-422 in Multiple-Passage Studies with Methicillin-Resistant Staphylococcus aureus, S. aureus, Pseudomonas aeruginosa, and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent activity of meropenem against Escherichia coli arising from its simultaneous binding to penicillin-binding proteins 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Halicin's Efficacy Against Multidrug-Resistant Acinetobacter baumannii: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Acinetobacter baumannii poses a critical threat to public health. This guide provides an objective comparison of the novel antibiotic candidate, Halicin, with standard therapeutic alternatives, supported by available experimental data. We detail its unique mechanism of action, in vitro activity through minimum inhibitory concentration (MIC) data, and in vivo efficacy in preclinical models.
Executive Summary
This compound, a compound identified through artificial intelligence, has demonstrated significant antibacterial activity against a broad spectrum of pathogens, including MDR A. baumannii.[1][2] Its novel mechanism of action, the disruption of the proton motive force across the bacterial cell membrane, offers a potential advantage against pathogens that have developed resistance to conventional antibiotics.[3][4] Independent validation studies have confirmed its efficacy, providing quantitative data on its inhibitory concentrations and performance in animal infection models. This guide synthesizes these findings to offer a comparative perspective for the research and drug development community.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various strains of Acinetobacter baumannii. It is important to note that the data for this compound and the comparator antibiotics are derived from separate studies and were not tested against the exact same panel of isolates.
Table 1: this compound MICs against Acinetobacter baumannii
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| A. baumannii ATCC BAA-747 | Non-MDR | 128 | |
| A. baumannii MDR 3086 | MDR | 256 | |
| Clinical Isolates (n=6) | MDR | 32 | |
| Clinical Isolates (n=3) | MDR | 64 |
Table 2: Comparator Antibiotic MICs against Carbapenem-Resistant Acinetobacter baumannii (50 isolates) *
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Colistin | 0.5 | 4 | ≤0.25 - 256 | |
| Meropenem | >64 | >64 | 8 - >64 | |
| Tigecycline | 2 | 4 | 0.25 - 8 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of A. baumannii are cultured on an appropriate agar medium.
-
A suspension of the bacteria is prepared in a saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (e.g., this compound) is prepared at a known concentration.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Murine Wound Infection Model for In Vivo Efficacy
This protocol outlines the in vivo validation of this compound's activity in a mouse model of a pan-resistant A. baumannii wound infection, as described in the study by Stokes et al. (2020).
-
Animal Model and Immunosuppression:
-
Female BALB/c mice are used for the experiment.
-
To establish a persistent infection, mice are rendered transiently neutropenic by intraperitoneal injection of cyclophosphamide.
-
-
Wound Creation and Inoculation:
-
A full-thickness dermal wound is created on the dorsum of the anesthetized mouse using a biopsy punch.
-
The wound is inoculated with a suspension of a pan-resistant strain of A. baumannii.
-
-
Treatment:
-
A topical ointment containing this compound is applied to the wound.
-
A control group receives a placebo ointment.
-
-
Evaluation of Efficacy:
-
The bacterial burden in the wound is quantified at specific time points (e.g., 24 hours) by homogenizing the excised wound tissue and plating serial dilutions to determine colony-forming units (CFU).
-
Wound healing can also be monitored over time.
-
Visualizations
This compound's Mechanism of Action: Disruption of Proton Motive Force
This compound's unique mechanism of action involves the dissipation of the proton motive force (PMF) across the bacterial cell membrane. The PMF is essential for ATP synthesis, nutrient transport, and other vital cellular processes. By disrupting this electrochemical gradient, this compound effectively kills the bacterial cell.
Caption: this compound disrupts the proton motive force (PMF) across the bacterial membrane, leading to cell death.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram illustrates the key steps in the experimental workflow used to validate the in vivo efficacy of this compound against MDR A. baumannii in a murine wound infection model.
Caption: Workflow for assessing the in vivo efficacy of this compound in a murine wound infection model.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Synergy of Colistin in Combination with Meropenem or Tigecycline against Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Antibacterial Efficacy of this compound against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
The AI Revolution in Antibiotics: A Cost-Effectiveness Analysis of Halicin's Discovery
Executive Summary: AI vs. Traditional Discovery
Quantitative Comparison of Discovery Pipelines
Table 1: Comparative Timeline of Antibiotic Discovery
| Discovery Phase | Traditional Approach | AI-Driven Approach (Halicin) |
| Initial Screening | 1 - 3 years | 3 days |
| Hit-to-Lead (Lead ID) | 1 - 2 years | Not specified (post-screening) |
| Lead Optimization | 1 - 3 years | Not specified (post-screening) |
| Preclinical Studies | 1 - 2 years | Ongoing |
| Clinical Trials (Phases I-III) | 6 - 7 years | Not yet initiated |
| Total (Discovery to Approval) | 10 - 20 years | Significantly shorter (projected) |
Table 2: Estimated Cost Comparison
| Cost Component | Traditional Approach | AI-Driven Approach (this compound) |
| Initial Screening | Millions of dollars (cost per compound varies) | Significantly lower computational costs |
| Preclinical Development | ~$10.7 million (estimated average) | Not specified |
| Clinical Trials | ~$132.7 million (estimated average for Phases I-III) | Not specified |
| Total (Discovery to Approval) | ~$1.3 billion (average) | Projected to be substantially lower |
Experimental Protocols and Methodologies
A detailed understanding of the experimental workflows is crucial for appreciating the efficiencies introduced by AI.
AI-Driven Discovery of this compound: Experimental Workflow
The discovery of this compound by researchers at MIT involved a novel in silico screening approach powered by a deep learning model.
1. Model Training:
-
A deep neural network was trained on a dataset of approximately 2,500 molecules, including known antibiotics and other compounds.
-
The model learned to identify molecular features associated with antibacterial activity against Escherichia coli.
2. In Silico Screening:
-
The trained model was used to screen a library of over 6,000 compounds from the Drug Repurposing Hub.
-
The algorithm prioritized molecules with predicted antibacterial activity that were structurally distinct from existing antibiotics.
-
This screening process, which would be infeasible with traditional methods, was completed in a matter of hours.
3. Hit Validation and Synthesis:
-
Minimum Inhibitory Concentration (MIC) Assays: The antibacterial activity of identified candidates, including this compound, was confirmed using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the minimum concentration required to inhibit visible bacterial growth.
-
In Vivo Efficacy: this compound was tested in mouse models of infection, demonstrating its ability to clear infections caused by multidrug-resistant bacteria.
Traditional Antibiotic Discovery: Experimental Workflow
Traditional antibiotic discovery relies on high-throughput screening (HTS) of large chemical libraries.
1. Assay Development:
-
An assay is developed to measure a specific biological activity, such as the inhibition of bacterial growth or the inhibition of a specific bacterial enzyme.
-
The assay is optimized for use in a high-throughput format, typically in 96- or 384-well microplates.
2. High-Throughput Screening (HTS):
-
Robotic systems are used to screen hundreds of thousands to millions of compounds from chemical libraries.
-
Each compound is tested for its activity in the developed assay.
3. Hit Confirmation and Characterization:
-
"Hits" (compounds showing activity) are re-tested to confirm their activity and rule out false positives.
-
Dose-response curves are generated to determine the potency of the confirmed hits.
4. Hit-to-Lead and Lead Optimization:
-
Medicinal chemists synthesize analogs of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.
-
This is an iterative process involving cycles of synthesis and testing.
Diagram: Traditional Discovery Workflow
References
- 1. What does an antibiotic cost to develop? What is it worth? How to afford it? • AMR.Solutions [amr.solutions]
- 2. All-in cost of a new antibiotic from discovery to 10 years on market • AMR.Solutions [amr.solutions]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Powerful antibiotic discovered using machine learning for first time | Antibiotics | The Guardian [theguardian.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Halicin's Stand Against Superbugs: A Comparative Analysis Against the WHO Priority Pathogens List
For Immediate Release
CAMBRIDGE, Mass. – In the global fight against antimicrobial resistance, the performance of novel antibiotics against the most threatening pathogens is a critical measure of their potential impact. This guide provides a detailed comparison of Halicin, a promising antibiotic discovered through artificial intelligence, against the World Health Organization's (WHO) 2024 list of bacterial priority pathogens. The data presented herein, compiled from multiple independent studies, offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy.
Executive Summary
This compound has demonstrated significant in vitro activity against several of the WHO's critical and high-priority pathogens. Its unique mechanism of action, the disruption of the bacterial proton motive force, offers a potential advantage against pathogens that have developed resistance to conventional antibiotics. This guide presents a comparative analysis of Minimum Inhibitory Concentration (MIC) values for this compound and commonly used antibiotics against a range of these priority pathogens, details the experimental protocols used for these determinations, and visualizes the key pathways involved.
Performance Snapshot: this compound vs. WHO Priority Pathogens
The following tables summarize the available MIC data for this compound and selected comparator antibiotics against bacteria from the WHO 2024 Priority Pathogens List. It is important to note that MIC values can vary between studies and strains.
Critical Priority Pathogens
| Pathogen | Antibiotic | MIC Range (µg/mL) |
| Acinetobacter baumannii, carbapenem-resistant | This compound | 128 - 256 [1][2] |
| Meropenem | >8 | |
| Enterobacterales, third-generation cephalosporin-resistant | This compound | 16 - 32 (for E. coli) [1][2][3] |
| Ciprofloxacin | 0.25 - >32 | |
| Mycobacterium tuberculosis, rifampicin-resistant | This compound | Reported activity |
| Rifampicin | >1 |
High Priority Pathogens
| Pathogen | Antibiotic | MIC Range (µg/mL) |
| Enterococcus faecium, vancomycin-resistant | This compound | 4 - 8 |
| Vancomycin | >16 | |
| Staphylococcus aureus, methicillin-resistant (MRSA) | This compound | 16 - 32 |
| Vancomycin | 1 - 4 | |
| Pseudomonas aeruginosa, carbapenem-resistant | This compound | No activity reported |
| Meropenem | >8 |
Mechanism of Action: Disrupting the Engine of Bacterial Life
This compound's primary mechanism of action is the dissipation of the proton motive force (PMF) across the bacterial cell membrane. The PMF is a crucial electrochemical gradient that powers essential cellular processes. By disrupting this gradient, this compound effectively shuts down the bacterium's ability to produce ATP, transport nutrients, and maintain cellular homeostasis, ultimately leading to cell death.
Caption: this compound disrupts the proton motive force, leading to the inhibition of essential cellular processes and ultimately bacterial cell death.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method: A Step-by-Step Workflow
The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: The experimental workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The available data suggest that this compound is a promising antibiotic candidate with a broad spectrum of activity that includes several high-priority multidrug-resistant pathogens. Its novel mechanism of action presents a significant advantage in the face of growing resistance to existing antibiotic classes. However, further research is imperative. Comprehensive in vivo studies are needed to evaluate this compound's efficacy and safety in treating infections caused by the full spectrum of WHO priority pathogens. Additionally, a deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical development. The scientific community is encouraged to build upon these foundational studies to fully assess the therapeutic potential of this compound in the ongoing battle against antimicrobial resistance.
References
Halicin's Potency in the Face of Varying Oxygen Levels: A Comparative Analysis
Comparative Efficacy: Aerobic vs. Anaerobic Conditions
While direct comparative studies evaluating Halicin's Minimum Inhibitory Concentrations (MICs) under strictly aerobic versus anaerobic conditions for the same bacterial strains are limited, analysis of its activity against facultative anaerobes and obligate anaerobes provides strong evidence of its efficacy in both environments. Facultative anaerobes, such as Escherichia coli and Staphylococcus aureus, can thrive in both oxygen-rich and oxygen-deprived settings. This compound has shown potent activity against these bacteria. Furthermore, its effectiveness against obligate anaerobes like Clostridium perfringens, which cannot survive in the presence of oxygen, underscores its functionality in anaerobic settings.
The following table summarizes the reported MIC values for this compound against various bacterial strains, including facultative and obligate anaerobes. It is important to note that the specific atmospheric conditions of the reported MIC testing are not always explicitly stated in the source material. However, the activity against obligate anaerobes inherently suggests efficacy in anaerobic environments.
| Bacterial Strain | Type | Gram Staining | This compound MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Facultative Anaerobe | Gram-Negative | 4 - 16 |
| Staphylococcus aureus (ATCC 29213) | Facultative Anaerobe | Gram-Positive | 2 - 8 |
| Staphylococcus aureus (MRSA) | Facultative Anaerobe | Gram-Positive | 2 - 4 |
| Clostridium perfringens | Obligate Anaerobe | Gram-Positive | 0.5 - 16 |
Mechanism of Action: Disruption of the Proton Motive Force
This compound's bactericidal activity stems from its ability to disrupt the proton motive force (PMF) across the bacterial cell membrane. The PMF is an electrochemical gradient essential for vital cellular processes, including ATP synthesis, nutrient transport, and motility. By dissipating this gradient, this compound effectively short-circuits the cell's energy production, leading to cell death. This mechanism is not dependent on oxygen and is therefore effective under both aerobic and anaerobic conditions.
Below is a diagram illustrating the mechanism of this compound in disrupting the bacterial proton motive force.
Caption: this compound disrupts the proton motive force across the bacterial membrane.
Experimental Protocols
The determination of this compound's activity is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) using broth microdilution methods. The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic and anaerobic susceptibility testing.
Aerobic Susceptibility Testing Protocol (Broth Microdilution)
This protocol is adapted from CLSI guidelines for determining the MIC of antimicrobial agents against aerobic bacteria.
Caption: Workflow for aerobic antimicrobial susceptibility testing.
Anaerobic Susceptibility Testing Protocol (Broth Microdilution)
This protocol is adapted from CLSI guidelines for determining the MIC of antimicrobial agents against anaerobic bacteria.
Caption: Workflow for anaerobic antimicrobial susceptibility testing.
Conclusion
The available evidence strongly suggests that this compound's unique mechanism of action allows it to be a potent bactericidal agent in both aerobic and anaerobic environments. Its ability to disrupt the fundamental process of the proton motive force, independent of oxygen availability, makes it a promising candidate for treating a wide range of bacterial infections, including those occurring in the oxygen-deprived conditions of deep-seated wounds, abscesses, and the gastrointestinal tract. Further direct comparative studies are warranted to precisely quantify the differences in this compound's efficacy under these varying oxygen tensions for a broader range of clinically relevant bacteria.
References
- 1. This compound: AI-Powered Revolution in Antibiotic Discovery [researchmatics.com]
- 2. This compound: A New Horizon in Antibacterial Therapy against Veterinary Pathogens [mdpi.com]
- 3. Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Halicin Disposal: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of the novel antibiotic Halicin is paramount for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols minimizes the risk of environmental contamination and the potential development of antimicrobial resistance.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices. All waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The known hazards include skin and eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required PPE:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
This compound Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. This compound waste should be categorized as follows:
-
Solid Waste: This includes unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves).
-
Liquid Waste: This category comprises this compound stock solutions, experimental media containing this compound, and contaminated solvents.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound require separate disposal in a designated sharps container.
Each waste stream must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
Disposal Procedures
Solid Waste Disposal Protocol
-
Collection: Place all solid this compound waste into a designated, robust, and sealable hazardous waste container.
-
Labeling: Ensure the container is accurately labeled as described above.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
Liquid Waste Disposal Protocol
-
Collection: Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Chemical Inactivation (If Mandated): Some institutional protocols may require the chemical inactivation of antibiotic-containing liquids prior to disposal. A common, though not universally effective, method is treatment with a 10% bleach solution for a minimum of 20 minutes. However, the efficacy of this method for this compound has not been scientifically validated. Therefore, it is crucial to consult with your EHS department before attempting any chemical inactivation. Autoclaving may not be effective for the complete degradation of all antibiotics and is not a recommended primary disposal method for this compound waste.
-
Labeling: Accurately label the waste container.
-
Storage: Store the sealed container in secondary containment within a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Sharps Waste Disposal Protocol
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be labeled with "Hazardous Waste," "Sharps," and "this compound."
-
Disposal: Once the sharps container is full, seal it and arrange for its disposal through your institution's EHS department.
Quantitative Data on this compound
While specific data on the chemical inactivation of this compound for disposal is not available, the following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C5H3N5O2S3 | |
| Molar Mass | 261.3 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml | |
| Hazards | Causes skin and eye irritation |
This compound Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Halicin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Halicin. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] All personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound.
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard. | Ensure a proper fit to prevent any gaps.[2][3] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.[2][4] |
| Body | Laboratory coat. | A fully fastened lab coat provides a crucial barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | Consult your institution's environmental health and safety (EHS) office for respirator fitting and selection. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound, compiled from available safety and research documentation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H3N5O2S3 | |
| Formula Weight | 261.3 g/mol | |
| CAS Number | 40045-50-9 | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 20 mg/mL, DMF: 30 mg/mL |
Toxicological Data
| Test | Result | Species | Source |
| Acute Oral Toxicity (LD50) | 2018.3 mg/kg | Mouse | |
| Skin Irritation | Causes skin irritation | N/A | |
| Eye Irritation | Causes serious eye irritation | N/A |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | MIC Range (µg/mL) | Source |
| Clostridium perfringens (clinical isolates) | 0.5 - 16 | |
| Escherichia coli (clinical isolates) | 4 - 16 | |
| Staphylococcus aureus (ATCC 29213) | 8 | |
| Methicillin-resistant S. aureus (MRSA) (clinical isolates) | 2 - 4 | |
| E. coli (ATCC 25922) | 16 | |
| S. aureus (ATCC 29213) | 32 |
Experimental Protocols
Strict adherence to the following protocols is necessary to ensure both safety and experimental reproducibility.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Don all required PPE before beginning.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Carefully transfer the weighed this compound to a sterile amber tube. The use of amber tubes is recommended to protect the compound from light.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 20 mg/mL.
-
Cap the tube securely and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C.
Emergency Spill Response
In the event of a this compound spill, immediate and decisive action is required to mitigate potential hazards.
Procedure for Minor Spills (<1g in a contained area):
-
Alert all personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Working from the outside in, carefully collect the absorbent material and spilled powder using a scoop or dustpan.
-
Place all contaminated materials into a clearly labeled, sealed plastic bag for hazardous waste disposal.
-
Decontaminate the spill area with a suitable laboratory disinfectant, followed by a thorough wipe-down with soap and water.
-
Report the incident to your laboratory supervisor.
Procedure for Major Spills (>1g or outside of a contained area):
-
Evacuate the laboratory immediately.
-
Alert your laboratory supervisor and institutional EHS office.
-
Prevent entry into the affected area.
-
Provide details of the spill to emergency responders.
Operational and Disposal Plans
Handling and Storage
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
Waste Disposal
All this compound waste, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Procedure:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Mechanism of Action: JNK Signaling Pathway
This compound has been identified as an inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The diagram below illustrates the key components of this pathway.
Caption: this compound inhibits the JNK signaling cascade.
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that all laboratory personnel read, understand, and adhere to these protocols. Your commitment to safety is paramount to the success of your research and the well-being of your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
